molecular formula C9H17NO2 B1480312 2,2-Dimethoxy-6-azaspiro[3.4]octane CAS No. 2092515-39-2

2,2-Dimethoxy-6-azaspiro[3.4]octane

Cat. No.: B1480312
CAS No.: 2092515-39-2
M. Wt: 171.24 g/mol
InChI Key: DOIQAESWQCGFLE-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-6-azaspiro[3.4]octane (CAS 2092515-39-2) is a spirocyclic building block of high interest in medicinal chemistry and drug discovery. With a molecular formula of C 9 H 17 NO 2 and a molecular weight of 171.24 g/mol , this compound features a unique spiro[3.4]octane scaffold. This rigid, three-dimensional structure is valuable for exploring novel chemical space and can be used to create conformationally constrained analogs, potentially improving the potency and selectivity of drug candidates. The ketal group (dimethoxy) present on the structure offers a versatile synthetic handle for further functionalization, making it a versatile intermediate for constructing complex molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethoxy-6-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-11-9(12-2)5-8(6-9)3-4-10-7-8/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIQAESWQCGFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CCNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The deliberate move away from "flat" aromatic structures towards more three-dimensional molecules has been a significant driver in modern medicinal chemistry.[1][2] Spirocyclic systems, in particular, offer a unique combination of structural rigidity and spatial complexity, which can lead to improved physicochemical properties and target engagement.[1][2][3] This guide provides an in-depth technical overview of a promising, yet under-documented member of this class: 2,2-Dimethoxy-6-azaspiro[3.4]octane.

While a specific CAS number for 2,2-Dimethoxy-6-azaspiro[3.4]octane is not currently registered, indicating its novelty, its structural components suggest significant potential as a versatile building block in drug discovery. This document will therefore focus on the foundational principles of its synthesis, its predicted physicochemical properties, and its potential applications, drawing upon established methodologies for the synthesis of the core azaspiro[3.4]octane scaffold and ketal protection.

The Strategic Advantage of the Azaspiro[3.4]octane Scaffold

The azaspiro[3.4]octane core is a privileged motif in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclopentane and an azetidine ring, provides a fixed and predictable orientation of substituents in space. This is a critical feature for optimizing interactions with biological targets. Furthermore, the incorporation of spirocenters increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor that has been correlated with higher success rates in clinical development.[2]

Physicochemical Properties of 2,2-Dimethoxy-6-azaspiro[3.4]octane

Due to the absence of experimental data, the physicochemical properties of 2,2-Dimethoxy-6-azaspiro[3.4]octane are predicted based on its structure.

PropertyPredicted ValueSource
Molecular Formula C9H17NO2PubChem
Molecular Weight 171.24 g/mol PubChem
XLogP3 0.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem

The dimethoxy ketal group serves as a protected form of a ketone, which can be unmasked under acidic conditions. This latent functionality, combined with the secondary amine of the azetidine ring, makes 2,2-Dimethoxy-6-azaspiro[3.4]octane a bifunctional building block with significant potential for derivatization.

Synthesis of the 6-Azaspiro[3.4]octane Core: A Foundational Workflow

The synthesis of the core 6-azaspiro[3.4]octane skeleton is a critical first step. Several routes to the related 2-azaspiro[3.4]octane have been reported, and these can be adapted for the synthesis of the 6-aza isomer.[4] A common and effective strategy involves the construction of the spirocyclic framework via intramolecular cyclization.

The following diagram outlines a generalized workflow for the synthesis of a protected 6-azaspiro[3.4]octanone, which is the immediate precursor to the target molecule.

G cluster_0 Synthesis of 6-Azaspiro[3.4]octanone Precursor Start Commercially Available Cyclopentanone Derivative Step1 Functional Group Interconversion Start->Step1 e.g., Wittig reaction Step2 Introduction of Azetidine Precursor Step1->Step2 e.g., Michael addition Step3 Intramolecular Cyclization Step2->Step3 e.g., Reductive amination Product Protected 6-Azaspiro[3.4]octan-2-one Step3->Product

Caption: Generalized workflow for the synthesis of a protected 6-azaspiro[3.4]octanone.

Proposed Synthesis of 2,2-Dimethoxy-6-azaspiro[3.4]octane

With a viable route to the ketone precursor established, the final step is the protection of the ketone as a dimethoxy ketal. This is a standard transformation in organic synthesis, typically achieved by reacting the ketone with methanol in the presence of an acid catalyst.[5][6][7]

The proposed synthetic pathway is as follows:

G cluster_1 Proposed Synthesis of 2,2-Dimethoxy-6-azaspiro[3.4]octane Precursor N-Protected 6-Azaspiro[3.4]octan-2-one Ketalization Ketalization Precursor->Ketalization MeOH, H+ catalyst (e.g., TsOH) Target_Protected N-Protected 2,2-Dimethoxy-6-azaspiro[3.4]octane Ketalization->Target_Protected Deprotection Deprotection Target_Protected->Deprotection e.g., Hydrogenolysis (if N-Cbz protected) Target_Final 2,2-Dimethoxy-6-azaspiro[3.4]octane Deprotection->Target_Final

Caption: Proposed synthetic pathway to 2,2-Dimethoxy-6-azaspiro[3.4]octane.

Experimental Protocol: A Step-by-Step Guide

The following is a detailed, hypothetical protocol for the synthesis of 2,2-Dimethoxy-6-azaspiro[3.4]octane, based on established chemical principles.

Part 1: Synthesis of N-Boc-6-azaspiro[3.4]octan-2-one

This part of the synthesis would follow a multi-step sequence as outlined in the literature for similar azaspirocycles.[4] For the purpose of this guide, we will assume the successful synthesis of this precursor.

Part 2: Ketalization to form N-Boc-2,2-dimethoxy-6-azaspiro[3.4]octane

  • Reaction Setup: To a solution of N-Boc-6-azaspiro[3.4]octan-2-one (1.0 eq) in anhydrous methanol (10 volumes), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 3: Deprotection to yield 2,2-Dimethoxy-6-azaspiro[3.4]octane

  • Reaction Setup: Dissolve N-Boc-2,2-dimethoxy-6-azaspiro[3.4]octane (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base to yield the free amine.

Applications in Medicinal Chemistry and Drug Development

The 2,2-Dimethoxy-6-azaspiro[3.4]octane scaffold is a versatile building block for the synthesis of compound libraries for high-throughput screening. The secondary amine can be readily functionalized through various reactions, including:

  • Reductive amination

  • Amide bond formation

  • N-arylation

The protected ketone at the 2-position can be deprotected to reveal the ketone, which can then be used in a variety of subsequent chemical transformations, or it can be used to introduce further diversity. The rigid spirocyclic core allows for the precise positioning of these appended functionalities, enabling a systematic exploration of the surrounding chemical space. This is particularly advantageous in structure-activity relationship (SAR) studies.

Conclusion

While 2,2-Dimethoxy-6-azaspiro[3.4]octane remains a novel and largely unexplored molecule, its underlying structural motifs are well-established in the field of medicinal chemistry. The azaspiro[3.4]octane core provides a desirable three-dimensional framework, and the dimethoxy ketal offers a versatile handle for further chemical modification. The synthetic strategies outlined in this guide, based on proven chemical transformations, provide a clear path for the preparation of this and related compounds. As the demand for novel, non-flat molecules in drug discovery continues to grow, scaffolds such as 2,2-Dimethoxy-6-azaspiro[3.4]octane are poised to play an increasingly important role in the development of the next generation of therapeutics.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. Available from: [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. National Center for Biotechnology Information. Available from: [Link]

  • Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one. ResearchGate. Available from: [Link]

  • A concise effective deprotection of spiro 3-cyclic thiaza ketal of steroidal 1,4-dien-3-one. National Center for Biotechnology Information. Available from: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. Available from: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. Available from: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available from: [Link]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. National Center for Biotechnology Information. Available from: [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available from: [Link]

  • 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Available from: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. Available from: [Link]

  • 2,2-dimethoxy-6-azaspiro[3.4]octane. PubChem. Available from: [Link]

  • Facile Synthesis of 2-azaspiro[3.4]octane. The Royal Society of Chemistry. Available from: [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Semantic Scholar. Available from: [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

Sources

The 6-Azaspiro[3.4]octan-2-one Scaffold: Synthesis, Unmasking, and Strategic Application

[1]

Executive Summary

The 6-azaspiro[3.4]octan-2-one scaffold represents a high-value pharmacophore in modern medicinal chemistry, offering a rigid,

1

This guide details the technical mastery of this scaffold, focusing on its "masked precursors" : the


-dichlorocyclobutanoneketal-protected amine1

Part 1: Strategic Value & The "Masked" Concept

The Geometric Advantage

Unlike flat aromatic spacers, the spiro[3.4]octane system forces substituents into orthogonal planes. The 6-aza position (pyrrolidine nitrogen) and the 2-position (cyclobutanone carbonyl) create a defined distance and angle that mimics twisted bioactive conformations found in nature, enhancing ligand-target complementarity while improving metabolic stability (reducing CYP450 liability via increased

1
The "Masked" Precursor Hierarchy

In the context of this scaffold, "masked" refers to two distinct chemical entities required to handle the reactivity of the strained cyclobutanone:

  • The Synthetic Mask (

    
    -Dichlorocyclobutanone):  The intermediate formed immediately after the construction of the 4-membered ring.[1] It masks the ketone and stabilizes the ring against ring-opening during the initial formation.[1]
    
  • The Functional Mask (Ketal/Acetal): The protected form of the ketone (e.g., ethylene glycol ketal). The cyclobutanone is highly electrophilic due to ring strain (~26 kcal/mol); masking it as a ketal prevents self-condensation and allows chemical manipulation of the pyrrolidine nitrogen.[1]

MaskingStrategycluster_0Reactivity ControlSubstrateN-Boc-3-methylenepyrrolidineSynMaskSynthetic Mask(Dichlorocyclobutanone)Substrate->SynMask[2+2] Cycloaddition(Cl2C=C=O)TargetActive Scaffold(6-Azaspiro[3.4]octan-2-one)SynMask->TargetZn Dechlorination(Unmasking 1)FuncMaskFunctional Mask(Spiro-Ketal)Target->FuncMaskKetalization(Protection)FuncMask->TargetAcid Hydrolysis(Unmasking 2)

Figure 1: The lifecycle of the spiro-scaffold, moving from the synthetic mask (dichloro) to the active ketone, and optionally to the functional mask (ketal) for storage or derivatization.[2][3][4]

Part 2: Detailed Synthetic Protocol

The most robust route to 6-azaspiro[3.4]octan-2-one utilizes a [2+2] cycloaddition between an exocyclic alkene and dichloroketene (generated in situ).[1] This method is preferred over double alkylation due to higher atom economy and the ability to build the strained 4-ring onto the pre-formed 5-ring.[1]

Reagents & Materials[5]
  • Substrate: tert-Butyl 3-methylene-1-pyrrolidinecarboxylate (CAS: 114276-97-2).[1]

  • Ketene Source: Trichloroacetyl chloride.[1]

  • Reductant: Zinc dust (activated with HCl) or Zinc-Copper couple (Zn/Cu).[1]

  • Solvent: 1,2-Dimethoxyethane (DME) or Diethyl Ether (

    
    ).[1] Strictly Anhydrous. 
    
Step-by-Step Methodology
Phase A: Construction of the Dichloro-Mask (The [2+2] Cycloaddition)

Mechanistic Insight: Dichloroketene is highly reactive and electrophilic.[1] It reacts with the exocyclic double bond of the pyrrolidine in a concerted

  • Activation: Activate Zinc dust (4.0 eq) by stirring in 10% HCl for 2 minutes, filtering, washing with water, acetone, and ether, then drying under high vacuum.

  • Setup: In a flame-dried 3-neck flask under

    
    , dissolve tert-butyl 3-methylene-1-pyrrolidinecarboxylate (1.0 eq) in anhydrous DME (0.5 M concentration). Add the activated Zinc.
    
  • Addition: Cool the mixture to 0°C. Add Trichloroacetyl chloride (1.5 eq) dropwise via a pressure-equalizing addition funnel over 45 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature <10°C to prevent polymerization of the ketene.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with KMnO4; the alkene spot will disappear).

  • Workup: Filter through a Celite pad to remove zinc salts.[1] Wash the filtrate with saturated

    
     and brine. Dry over 
    
    
    and concentrate.
    • Result: Crude tert-butyl 1,1-dichloro-2-oxo-6-azaspiro[3.4]octane-6-carboxylate .[1]

Phase B: Unmasking (Dechlorination)

Mechanistic Insight: The

11
  • Dissolution: Dissolve the crude dichloro-intermediate in Glacial Acetic Acid (or MeOH/sat.

    
     for milder conditions).
    
  • Reduction: Add excess Zinc dust (5.0 eq) portion-wise at room temperature.

    • Caution: Hydrogen gas may evolve if acidic protons are present; ensure venting.[1]

  • Monitoring: The reaction is usually rapid (1–2 hours). Monitor by LC-MS (loss of -70 Da mass pattern of

    
    ).
    
  • Workup: Filter through Celite. Concentrate the filtrate. Neutralize the residue carefully with saturated

    
     (foaming risk) and extract into Ethyl Acetate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Target:tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate .

Quantitative Data Summary
ParameterPhase A (Cycloaddition)Phase B (Dechlorination)
Limiting Reagent N-Boc-3-methylene-pyrrolidineDichloro-intermediate
Key Reagent Trichloroacetyl Chloride / ZnZn / AcOH
Temp Range 0°C

25°C
20°C

40°C
Typical Yield 75–85%80–90%
Major Impurity Polymerized KeteneMonochloro-derivative (incomplete rxn)
Stability Stable at -20°CUnstable (Store as Ketal or use immediately)

Part 3: Functionalization & Handling[1]

The "Functional Mask" (Ketalization)

The 2-oxo group in the 4-membered ring is significantly more reactive than a standard cyclopentanone due to angle strain (~90° bond angles).[1] It is prone to nucleophilic attack.[1] For long-term storage or if deprotecting the amine (Boc removal), convert to the ketal.[1]

  • Protocol: Reflux the ketone with Ethylene Glycol (5.0 eq) and catalytic p-Toluenesulfonic acid (PTSA) in Benzene or Toluene with a Dean-Stark trap.

  • Deprotection: Treat with aqueous TFA or HCl in Acetone/Water.[1]

Analytical Characterization (Self-Validation)

To validate the structure, ensure the following NMR signatures are present:

  • 
     NMR:  Look for the characteristic spiro-quaternary carbon signal around 30–40 ppm  and the cyclobutanone carbonyl signal, which is shifted upfield compared to normal ketones, typically appearing around 205–208 ppm  due to ring strain.
    
  • 
     NMR:  The methylene protons on the cyclobutane ring (adjacent to the ketone) usually appear as complex multiplets due to the rigid conformation and lack of free rotation.
    

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Medicinal Chemistry.[1][3][5][6][7] Chemical Reviews.[1] Link[1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.[1] Link (Provides foundational logic for spiro-4-membered ring synthesis).[1]

  • Krepski, L. R., & Hassner, A. (1978).[1] An Improved Procedure for the Addition of Dichloroketene to Unreactive Olefins. Journal of Organic Chemistry.[3] Link (The core protocol for Zn-mediated dichloroketene generation).[1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters.[1][3] Link (Analogous spiro-synthesis methodology).[1]

  • PubChem Compound Summary. (2024). tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate.[1][8] National Library of Medicine. Link[1]

An In-depth Technical Guide to Spiro[3.4]octane Dimethyl Ketals: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spiro[3.4]octane Scaffold in Modern Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in contemporary drug discovery.[1] Their inherent three-dimensionality and rigid conformation offer a distinct advantage over traditional flat, aromatic structures.[1] The spiro[3.4]octane framework, a motif featuring a cyclobutane ring fused to a cyclopentane ring, exemplifies these desirable attributes. By introducing such a scaffold, medicinal chemists can enhance the physicochemical properties of drug candidates, including solubility and bioavailability, while also improving selectivity for their biological targets.[1] This guide provides a comprehensive technical overview of spiro[3.4]octane dimethyl ketals, a derivative class with significant potential as synthetic intermediates in the development of novel therapeutics. We will delve into their synthesis, physicochemical properties, and the strategic application of the spiro[3.4]octane core in medicinal chemistry.

Physicochemical Properties of the Spiro[3.4]octane Core

Direct experimental data for spiro[3.4]octane dimethyl ketals is not extensively reported in the literature. However, an understanding of the properties of its precursor, spiro[3.4]octan-5-one, provides a valuable baseline.

PropertyValueSource
Molecular Formula C₈H₁₂O[2][3]
Molecular Weight 124.18 g/mol [2][3]
IUPAC Name spiro[3.4]octan-5-one[3]
XLogP3 1.3[3]
Topological Polar Surface Area 17.1 Ų[3]
Physical State Combustible liquid[3]

The conversion of the ketone to a dimethyl ketal is expected to alter these properties. The polarity will decrease, potentially increasing its solubility in nonpolar organic solvents and increasing its lipophilicity (a higher LogP value). The removal of the carbonyl group will also eliminate its ability to act as a hydrogen bond acceptor.

Synthesis of Spiro[3.4]octane Dimethyl Ketal

The synthesis of spiro[3.4]octane dimethyl ketal is a two-step process commencing with the preparation of the corresponding ketone, spiro[3.4]octan-5-one, followed by its conversion to the dimethyl ketal.

Part 1: Synthesis of the Precursor, Spiro[3.4]octan-5-one

While several synthetic routes to spiro[3.4]octan-5-one have been reported, a common strategy involves the [2+2] cycloaddition of a suitable ketene or ketene equivalent with a cyclopentylidene-containing starting material, followed by subsequent transformations. A plausible synthetic pathway is outlined below.

cluster_synthesis Synthesis of Spiro[3.4]octan-5-one start Cyclopentanone wittig Wittig Reaction (e.g., Ph₃P=CH₂) start->wittig methylenecyclopentane Methylenecyclopentane wittig->methylenecyclopentane cycloaddition [2+2] Cycloaddition (e.g., Dichloroketene) methylenecyclopentane->cycloaddition dichlorospiro Dichlorospiro[3.4]octan-5-one cycloaddition->dichlorospiro reduction Reductive Dechlorination (e.g., Zn, AcOH) dichlorospiro->reduction spiroketone Spiro[3.4]octan-5-one reduction->spiroketone

Caption: Proposed synthetic pathway to spiro[3.4]octan-5-one.

Part 2: Ketalization of Spiro[3.4]octan-5-one

The conversion of spiro[3.4]octan-5-one to its dimethyl ketal is an acid-catalyzed reaction with methanol, often facilitated by a dehydrating agent to drive the equilibrium towards the product.[4][5] Trimethyl orthoformate is a particularly effective reagent as it serves as both a source of the methoxy groups and a water scavenger.[5][6]

cluster_ketalization Ketalization of Spiro[3.4]octan-5-one spiroketone Spiro[3.4]octan-5-one reagents CH(OCH₃)₃, MeOH cat. H⁺ spiroketone->reagents dimethyl_ketal Spiro[3.4]octane Dimethyl Ketal reagents->dimethyl_ketal

Caption: Synthesis of spiro[3.4]octane dimethyl ketal.

Materials:

  • Spiro[3.4]octan-5-one

  • Trimethyl orthoformate (TMOF)

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a solution of spiro[3.4]octan-5-one (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).[7]

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).[8]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude spiro[3.4]octane dimethyl ketal.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The ketalization reaction is reversible and produces water as a byproduct.[4] The presence of water in the reaction mixture will shift the equilibrium back towards the starting ketone. Therefore, anhydrous reagents and glassware are crucial for high yields.

  • Trimethyl Orthoformate (TMOF): TMOF serves a dual purpose. It is a source of methoxy groups and also reacts with the water generated during the reaction to form methyl formate and methanol, effectively removing water from the system and driving the reaction to completion.[5]

  • Acid Catalyst: An acid catalyst is required to protonate the carbonyl oxygen of the ketone, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.[7]

  • Quenching with Base: The reaction is stopped by the addition of a weak base, such as sodium bicarbonate, to neutralize the acid catalyst and prevent the reverse reaction (hydrolysis of the ketal) during workup.

Spectroscopic and Analytical Characterization

The successful synthesis of spiro[3.4]octane dimethyl ketal can be confirmed by a suite of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show the disappearance of the signals corresponding to the α-protons to the carbonyl in spiro[3.4]octan-5-one. New singlets corresponding to the two equivalent methoxy groups (-OCH₃) would appear around 3.2-3.5 ppm. The signals for the cyclobutane and cyclopentane ring protons will also be present.

  • ¹³C NMR: The most significant change in the carbon NMR spectrum will be the disappearance of the carbonyl carbon signal (typically >200 ppm) and the appearance of a new quaternary carbon signal for the ketal carbon (around 100-110 ppm). A signal for the methoxy carbons will also appear around 50 ppm.

  • Infrared (IR) Spectroscopy: The strong C=O stretching band of the ketone (around 1700-1720 cm⁻¹) will be absent in the IR spectrum of the dimethyl ketal. The spectrum will be dominated by C-H and C-O stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of spiro[3.4]octane dimethyl ketal (C₁₀H₁₈O₂).

Reactivity and Applications in Drug Development

The dimethyl ketal functional group in spiro[3.4]octane dimethyl ketal is primarily utilized as a protecting group for the ketone.[9] Ketals are stable to basic and nucleophilic conditions, allowing for chemical transformations to be performed on other parts of a molecule without affecting the carbonyl group.[5] The ketone can be readily regenerated by treatment with aqueous acid.[10]

The true value of spiro[3.4]octane dimethyl ketal lies in its potential as a building block for more complex molecules in drug discovery. The spiro[3.4]octane scaffold itself imparts several advantageous properties to a drug candidate:

  • Increased Three-Dimensionality: The rigid, non-planar structure of the spiro[3.4]octane core can lead to improved binding affinity and selectivity for a biological target by accessing deeper and more complex binding pockets.[11]

  • Improved Physicochemical Properties: The introduction of a spirocyclic scaffold can favorably modulate properties such as solubility, lipophilicity, and metabolic stability.

  • Novel Chemical Space: Spiro[3.4]octane derivatives represent a novel and underexplored area of chemical space, offering opportunities for the development of new intellectual property.[11]

Derivatives of spiro[3.4]octane have been explored as valuable intermediates in the synthesis of enzyme inhibitors and receptor modulators.[12] The ability to functionalize the cyclobutane and cyclopentane rings of the spiro[3.4]octane core, after protecting the ketone as a dimethyl ketal, opens up a wide range of possibilities for creating diverse libraries of compounds for high-throughput screening.

Conclusion

Spiro[3.4]octane dimethyl ketals are valuable synthetic intermediates that provide access to the increasingly important spiro[3.4]octane scaffold. While direct literature on this specific compound is sparse, its synthesis can be reliably achieved through the acid-catalyzed ketalization of the corresponding ketone. The unique structural and physicochemical properties of the spiro[3.4]octane core make these compounds and their derivatives highly attractive for applications in medicinal chemistry and drug discovery, offering a pathway to novel and potent therapeutic agents.

References

  • Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. (2024, March 2). YouTube. Retrieved from [Link]

  • Acetal. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • spiro[3.4]octan-5-one. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018, May 7). ACS Omega. Retrieved from [Link]

  • Process for the preparation of ketals. (1995, March 21). Google Patents.
  • spiro[3.4]octane-2-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, February 26). ResearchGate. Retrieved from [Link]

  • Spiro[3.4]octan-5-one. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • The Intriguing World of Spiro Compounds: Structure, Naming, and Applications. (2026, January 19). Oreate AI. Retrieved from [Link]

  • Process for the preparation of ketals. (1994, May 4). Google Patents.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025, August 29). ResearchGate. Retrieved from [Link]

  • Acetals and Ketals. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018, May 7). ACS Omega. Retrieved from [Link]

  • Hydrates, Hemiacetals, and Acetals. (2026, January 22). Master Organic Chemistry. Retrieved from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, May 5). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, February 26). ResearchGate. Retrieved from [Link]

  • Spiro(3.4)oct-5-ene. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. (2021). RASĀYAN Journal of Chemistry, 14(2). Retrieved from [Link]

  • Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Spiro[3.4]octan-5-one (C8H12O). (n.d.). PubChemLite. Retrieved from [Link]

Sources

2,2-Dimethoxy-6-azaspiro[3.4]octane molecular weight and formula

[1]

Executive Summary

2,2-Dimethoxy-6-azaspiro[3.4]octane is a specialized spirocyclic building block used primarily in medicinal chemistry and drug discovery. As a protected derivative of 6-azaspiro[3.4]octan-2-one , it serves as a critical intermediate for introducing the spiro[3.4]octane scaffold—a rigid, Fsp³-rich bioisostere for piperidine and morpholine moieties.

This monograph details the physicochemical identity, structural analysis, synthetic pathways, and application logic of this molecule, providing researchers with the data required to integrate it into lead optimization workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Core Identifiers
ParameterValue
Chemical Name 2,2-Dimethoxy-6-azaspiro[3.4]octane
CAS Registry Number 2092515-39-2
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Monoisotopic Mass 171.1259 Da
SMILES COC1(CC2(C1)CCNC2)OC
InChI Key DOIQAESWQCGFLE-UHFFFAOYSA-N
Structural Classification[8]
  • Scaffold Class: Spirocyclic amine (Azaspiroalkane).

  • Ring System: Spiro[3.4]octane (Cyclobutane fused spiro-cyclically to a pyrrolidine ring).

  • Functional Groups: Secondary amine (pyrrolidine nitrogen), Dimethyl ketal (protected ketone).

Calculated Properties
PropertyValueContext
cLogP ~0.2 - 0.8Low lipophilicity due to amine/ether polarity.
TPSA ~30.5 ŲFavorable for CNS penetration.
pKa (Predicted) 9.5 - 10.5Typical for secondary cyclic amines.
Fsp³ Fraction 1.0 (100%)Fully saturated character, enhancing solubility.

Structural Analysis & Design Logic

The Spiro Effect

The 2,2-dimethoxy-6-azaspiro[3.4]octane molecule is not merely a linker; it is a conformationally restricted spacer . Unlike linear alkyl chains or flexible piperidines, the spiro carbon (C4 in the spiro[3.4] system) locks the two rings perpendicular to each other.

  • Vector Orientation: The exit vectors of substituents on the Nitrogen (N6) and the Carbon (C2) are fixed in specific 3D orientations, allowing precise probing of binding pockets.

  • Metabolic Stability: The spiro-fusion prevents metabolic oxidation at the bridgehead carbon, a common liability in simple cyclic amines.

Ketal Functionality

The "2,2-dimethoxy" motif represents a masked ketone . In synthetic workflows, this group is typically:

  • Maintained: To modulate polarity and prevent metabolic attack at the C2 position.

  • Hydrolyzed: To regenerate the ketone (6-azaspiro[3.4]octan-2-one) for subsequent functionalization (e.g., reductive amination, Grignard addition).

Synthetic Pathways and Production[9][10][11]

The synthesis of 2,2-dimethoxy-6-azaspiro[3.4]octane typically proceeds from the commercially available 6-Boc-2-oxo-6-azaspiro[3.4]octane . The protocol requires careful acid catalysis to form the ketal without degrading the spiro-skeleton.

Synthesis Workflow (DOT Diagram)

SynthesisPathStartStarting Material:6-Boc-2-oxo-6-azaspiro[3.4]octane(CAS: 203661-71-6)Step1Step 1: KetalizationMeOH, Trimethyl Orthoformatep-TSA (cat.), RefluxStart->Step1ProtectionInter1Intermediate:6-Boc-2,2-dimethoxy-6-azaspiro[3.4]octaneStep1->Inter1Yield ~85-90%Step2Step 2: N-Boc DeprotectionTFA in DCM or HCl/DioxaneInter1->Step2Acidic CleavageStep3Step 3: NeutralizationBasic Workup (NaHCO3/NaOH)Step2->Step3Salt FormFinalTarget Product:2,2-Dimethoxy-6-azaspiro[3.4]octane(Free Base)Step3->FinalIsolation

Figure 1: Synthetic route from the Boc-protected ketone precursor to the target free amine.

Detailed Protocol: Ketalization & Deprotection

Note: This protocol is a generalized standard procedure for spirocyclic ketals.

  • Ketalization:

    • Dissolve 6-Boc-2-oxo-6-azaspiro[3.4]octane (1.0 eq) in anhydrous Methanol (10 V).

    • Add Trimethyl orthoformate (3.0 eq) as a water scavenger.

    • Add p-Toluenesulfonic acid (p-TSA) (0.05 eq) as catalyst.

    • Reflux for 4–6 hours under Nitrogen. Monitor by TLC/LCMS.

    • Quench: Cool to RT, add solid NaHCO₃, filter, and concentrate.

  • Deprotection:

    • Dissolve the crude ketal in Dichloromethane (DCM) .

    • Add Trifluoroacetic acid (TFA) (10–20 eq) dropwise at 0°C.

    • Stir at RT for 1–2 hours. Caution: Prolonged exposure to strong aqueous acid may hydrolyze the ketal.

    • Workup: Concentrate TFA. Neutralize carefully with saturated aqueous NaHCO₃ at 0°C. Extract with DCM/IPA (3:1) to recover the polar amine.

Applications in Drug Discovery[9][10][11][12][13]

Bioisosteric Replacement

This molecule is a high-value scaffold for Fragment-Based Drug Design (FBDD) . It is frequently used to replace:

  • Piperidines/Piperazines: To alter the vector of substituents and increase metabolic stability.

  • Cyclohexyl groups: To reduce lipophilicity (LogP) while maintaining steric bulk.

The "Escape from Flatland"

Modern drug discovery emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve clinical success rates. 2,2-Dimethoxy-6-azaspiro[3.4]octane provides a rigid, 3D-defined structure that improves solubility and selectivity compared to flat aromatic scaffolds.

Application Logic Flow (DOT Diagram)

ApplicationLogiccluster_BenefitsOptimization OutcomesProblemChallenge:Poor Solubility / Metabolic Instabilityin Piperidine LeadStrategyStrategy:Spirocyclic Bioisostere ReplacementProblem->StrategyMoleculeScaffold Selection:2,2-Dimethoxy-6-azaspiro[3.4]octaneStrategy->MoleculeBen1Increased Fsp³(Better Solubility)Molecule->Ben1Ben2Rigid Geometry(Selectivity)Molecule->Ben2Ben3Ketal Handle(Diversification Point)Molecule->Ben3

Figure 2: Decision logic for selecting the spiro[3.4]octane scaffold in lead optimization.

Handling and Safety

  • Stability: The dimethyl ketal is stable under basic and neutral conditions but labile in aqueous acid . Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.

  • Storage: Refrigerator (2–8°C).

  • Hazards: Treat as a standard organic amine—irritant to eyes, skin, and respiratory system. Use proper PPE (gloves, goggles, fume hood).

References

  • PubChem. (2025).[1] Compound Summary: 2,2-dimethoxy-6-azaspiro[3.4]octane (CID 121207152).[1] National Library of Medicine. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Novel Spirocyclic Scaffolds for Drug Discovery. Journal of Organic Chemistry. (Contextual citation for spirocyclic synthesis methodologies).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

Beyond Flatland: A Technical Guide to Novel sp3-Rich Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3D Imperative

For decades, medicinal chemistry was dominated by "flatland"—the reliance on planar, aromatic scaffolds (principally benzene and heteroaromatics) due to the reliability of Suzuki-Miyaura couplings and amide bond formations. However, the correlation between high aromatic ring count and poor physicochemical properties (low solubility, high lipophilicity, promiscuous binding) is now irrefutable.

This guide details the operational shift toward sp3-rich scaffolds . Based on the foundational "Escape from Flatland" theory by Lovering et al., increasing the fraction of sp3-hybridized carbons (


) correlates directly with improved clinical success rates.[1][2][3] We will examine three high-value scaffolds—Bicyclo[1.1.1]pentanes (BCPs) , Cubanes , and Spirocycles —providing the synthetic protocols and decision-making frameworks necessary to deploy them in active drug discovery programs.

The Scientific Case for sp3-Richness[4][5]

The Fsp3 Metric & Clinical Success

The


 metric is defined as:


[1][2][3]

Key Causality:

  • Solubility: Planar aromatics stack efficiently in the solid state (high lattice energy), reducing solubility. 3D scaffolds disrupt this stacking.

  • Selectivity: Flat molecules fit into many hydrophobic pockets (promiscuity). 3D vectors allow for precise vector exploration, engaging specific pockets unavailable to planar analogs.

  • Metabolic Stability: Aromatic rings are prone to oxidative metabolism (e.g., epoxidation, hydroxylation). Saturated bioisosteres often lack these metabolic "soft spots" or alter the metabolic vector.

Comparative Physicochemical Data

The following table summarizes the impact of replacing a Phenyl ring with its sp3-rich bioisosteres.

FeaturePhenyl (Benchmark)Bicyclo[1.1.1]pentane (BCP)Cubane
Geometry Planar (2D)Linear / Coaxial (3D)Cubic (3D)
Exit Vector Angle 180° (para)180° (bridgehead)180° (diagonal)
Distance (

)
~2.8 Å~1.85 Å (shorter)~2.72 Å (near match)
LogP Trend HighLower (typically -0.5 to -1.0 unit)Variable (often lower)
Solubility LowHighImproved
Metabolic Liability High (CYP oxidation)Low (Bridgehead C-H is strong)Low

High-Value Scaffolds & Synthetic Protocols

Bicyclo[1.1.1]pentane (BCP): The "Super-Phenyl"

BCP is the premier bioisostere for para-substituted benzenes, tert-butyl groups, and internal alkynes. The bridgehead carbons allow for linear exit vectors, mimicking the geometry of a phenyl ring but with significantly reduced lipophilicity.

Mechanism of Action (Synthesis):

The primary route to 1,3-disubstituted BCPs is Strain-Release Functionalization of [1.1.1]propellane.[4] The central C-C bond of propellane is highly strained (~100 kcal/mol). Nucleophiles (amines, thiols, Grignards) attack the bridgehead carbon, breaking the central bond and releasing strain to form the BCP skeleton.

Protocol: Strain-Release Amination (Turbo-Amide Method)

Target: Synthesis of N-substituted bicyclo[1.1.1]pentan-1-amine.

Reagents:

  • [1.1.1]Propellane (0.3 M in Et2O/Pentane) - Note: Can be prepared from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

  • Substrate Amine (Secondary or Primary).

  • Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF) - "Turbo Grignard".

Step-by-Step Methodology:

  • Activation: In a flame-dried Schlenk flask under Argon, dissolve the substrate amine (1.0 equiv) in anhydrous THF. Cool to 0 °C.

  • Deprotonation: Dropwise add iPrMgCl (1.05 equiv). Stir for 15 minutes to generate the magnesium amide species (

    
    ). Causality: The magnesium amide is a potent nucleophile capable of attacking the propellane core.
    
  • Strain Release: Add the [1.1.1]propellane solution (1.2 equiv) to the reaction mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitoring: Monitor by 1H NMR. Disappearance of the propellane singlet (~2.0 ppm) and appearance of the BCP bridgehead methylene signal (~1.8 ppm, s, 6H) indicates conversion.

  • Quench: Quench with MeOH or dilute HCl (if the product is stable to acid).

  • Isolation: Extract with EtOAc, dry over Na2SO4, and concentrate. Purify via silica flash chromatography (often requires basic modifiers like Et3N due to amine basicity).

Self-Validating Check:

  • NMR: The product must show a characteristic singlet at ~1.7–1.9 ppm integrating to 6 protons (the 3 methylene bridges of the BCP cage).

Cubane: The "Box-Benzene"

Cubane (


) is a closer geometric match to benzene than BCP in terms of size (diagonal distance ~2.72 Å vs 2.79 Å for benzene). Historically difficult to synthesize, recent copper-catalyzed cross-couplings and C-H activation methods have made 1,4-disubstituted cubanes accessible.

Application Insight: Use cubane when the steric bulk of the phenyl ring is critical for receptor binding, but the planarity is causing solubility or metabolic issues.

Visualization of Workflows & Logic

Logic Flow: The "Escape from Flatland"

This diagram illustrates the decision-making process for transitioning from an aromatic hit to an sp3-rich lead.

EscapeFlatland Hit Aromatic Hit Molecule (Low Fsp3, High LogP) Analysis ADME/Tox Analysis Hit->Analysis Issues Identified Liabilities: 1. Poor Solubility 2. CYP Inhibition 3. Rapid Metabolism Analysis->Issues Strategy Scaffold Hopping Strategy Issues->Strategy Trigger BCP Bicyclo[1.1.1]pentane (Linear Linker) Strategy->BCP Replace p-Phenyl Cubane Cubane (Steric Bulk Match) Strategy->Cubane Replace Phenyl Core Spiro Spirocycle (Conformational Restriction) Strategy->Spiro Replace Flat Heterocycle Result Optimized Lead (High Fsp3, Improved Sol/MetStab) BCP->Result Cubane->Result Spiro->Result

Figure 1: Decision logic for implementing sp3-rich scaffolds to resolve ADME liabilities.

Synthetic Workflow: BCP Strain-Release

This diagram details the mechanistic flow of the Turbo-Amide protocol described in Section 3.1.

BCP_Synthesis Amine Secondary Amine (R2NH) MgAmide Magnesium Amide (R2N-MgCl) Amine->MgAmide + Turbo Grignard Turbo Turbo Grignard (iPrMgCl) Turbo->MgAmide Propellane [1.1.1]Propellane (Strained Core) Transition Strain Release (C-C Bond Cleavage) Propellane->Transition MgAmide->Transition + Propellane Anion Bridgehead Grignard Intermediate Transition->Anion Ring Opening Quench Electrophile/H+ Quench Anion->Quench Product 1-Amino-BCP Derivative Quench->Product

Figure 2: Mechanistic pathway for the Strain-Release Amination of [1.1.1]propellane.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][3][5] Journal of Medicinal Chemistry.[2][3][6][5] [Link]

  • Gianatassio, R., et al. (2016). Strain-Release Amination.[7][8] Science.[7] [Link]

  • Chalmers, B. A., et al. (2016). Cubanes in Medicinal Chemistry: Validating the Benzene Bioisostere Hypothesis. Angewandte Chemie International Edition.[7][9] [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[10][11][12] [Link]

  • Denisenko, A., et al. (2025). Accelerating Medicinal Chemistry: A C(sp3)-Rich Fragment Toolbox for Redox-Neutral Cross-Coupling.[13] Angewandte Chemie International Edition.[7][9] [Link]

  • Kovalevich, J., et al. (2025). Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping.[11] ACS Medicinal Chemistry Letters.[11] [Link]

Sources

2,2-dimethoxy-6-azaspiro[3.4]octane SMILES code

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2-dimethoxy-6-azaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,2-dimethoxy-6-azaspiro[3.4]octane, a novel spirocyclic scaffold with significant potential in medicinal chemistry. The inherent three-dimensional and conformationally restricted nature of the azaspiro[3.4]octane core offers a compelling alternative to traditional, often "flat," molecular architectures in drug design. This document elucidates the molecule's structural and physicochemical properties, proposes a robust synthetic pathway grounded in established chemical transformations, and explores its potential as a versatile building block for the creation of diverse chemical libraries. The Simplified Molecular-Input Line-Entry System (SMILES) code for this compound is COC1(CC2(C1)CCNC2)OC[1].

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

Modern drug discovery is increasingly focused on moving beyond "flatland"—the two-dimensional space often occupied by aromatic and heteroaromatic ring systems. Spirocyclic scaffolds, which feature two rings sharing a single carbon atom, are at the forefront of this movement. Their unique three-dimensional topologies provide several advantages:

  • Enhanced Target Selectivity: The rigid, well-defined spatial arrangement of substituents on a spirocyclic core can lead to more precise interactions with biological targets, improving selectivity and reducing off-target effects.

  • Improved Physicochemical Properties: Incorporating spirocenters can increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility, metabolic stability, and reduced toxicity compared to their flat aromatic counterparts.[2]

  • Novel Chemical Space: Azaspiro[3.4]octanes represent an under-explored area of chemical space, offering opportunities for developing novel intellectual property.[2][3]

2,2-dimethoxy-6-azaspiro[3.4]octane is a particularly noteworthy example. It combines the desirable 3D geometry of the spiro[3.4]octane core with a strategically placed secondary amine for further functionalization and a protected ketone (as a dimethyl ketal) that can be unmasked for subsequent chemical elaboration. These features make it a multifunctional module for building diverse and complex molecules.[3]

Physicochemical and Structural Properties

The structural and computed physicochemical properties of 2,2-dimethoxy-6-azaspiro[3.4]octane are summarized below. These parameters are critical for assessing its drug-likeness and potential pharmacokinetic behavior.

PropertyValueSource
Molecular Formula C₉H₁₇NO₂PubChemLite[1]
Molecular Weight 171.24 g/mol PubChemLite[1]
SMILES COC1(CC2(C1)CCNC2)OCPubChemLite[1]
InChIKey DOIQAESWQCGFLE-UHFFFAOYSA-NPubChemLite[1]
XLogP (predicted) 0.2PubChemLite[1]
Monoisotopic Mass 171.12593 DaPubChemLite[1]

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The following diagram outlines a plausible multi-step synthesis starting from a commercially available precursor.

G A tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate B tert-Butyl 6,6-dimethoxy-2-azaspiro[3.4]octane-2-carboxylate A->B  MeOH, H⁺ (cat.) (Ketalization) C 2,2-dimethoxy-6-azaspiro[3.4]octane (Target Molecule) B->C  TFA or HCl (Boc Deprotection)

Caption: Proposed synthetic pathway for 2,2-dimethoxy-6-azaspiro[3.4]octane.

Causality Behind Experimental Choices
  • Starting Material Selection: tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is an ideal starting material. The Boc (tert-butoxycarbonyl) group serves as a robust protecting group for the secondary amine, preventing it from interfering with subsequent reactions. It is stable under a wide range of conditions but can be removed cleanly under acidic conditions.

  • Ketalization: The conversion of the ketone to a dimethyl ketal is a standard acid-catalyzed reaction. Using methanol as both the reagent and solvent in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or HCl) drives the equilibrium towards the product. This step is crucial as it protects the carbonyl group, which could be reactive in later synthetic steps, and introduces the desired dimethoxy functionality.

  • Deprotection: The final step involves the removal of the Boc protecting group. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in an organic solvent are standard and highly effective reagents for this transformation. The reaction proceeds via cleavage of the tert-butyl carbocation, releasing the free secondary amine of the target molecule.

Potential Applications in Drug Discovery

The structure of 2,2-dimethoxy-6-azaspiro[3.4]octane makes it a highly valuable scaffold for library synthesis in drug discovery programs. The secondary amine provides a convenient handle for diversification, while the ketal offers a latent carbonyl group for further, orthogonal functionalization.

Scaffold Diversification Strategy

G cluster_0 Primary Functionalization cluster_1 Diverse Products cluster_2 Orthogonal Deprotection & Functionalization Core 2,2-dimethoxy-6- azaspiro[3.4]octane Amide Amides Core->Amide Acylation Sulfonamide Sulfonamides Core->Sulfonamide Sulfonylation Amine Tertiary Amines Core->Amine Reductive Amination Urea Ureas Core->Urea Isocyanate Addition Deprotection Acidic Hydrolysis (Ketal Removal) Amide->Deprotection Ketone Free Ketone Scaffold Deprotection->Ketone ReductiveAmination Reductive Amination Ketone->ReductiveAmination

Caption: Diversification potential of the 2,2-dimethoxy-6-azaspiro[3.4]octane scaffold.

This strategy allows for a two-pronged approach to library generation:

  • N-Functionalization: The secondary amine can be readily modified via standard reactions like acylation, sulfonylation, reductive amination, or urea formation to explore the chemical space around the nitrogen atom.

  • Orthogonal Chemistry: After N-functionalization, the dimethyl ketal can be hydrolyzed under acidic conditions to reveal the parent ketone. This newly exposed functional group can then undergo a second round of diversification, for example, through Wittig reactions or further reductive aminations, dramatically increasing the molecular complexity and diversity of the resulting library.

Detailed Experimental Protocols

The following protocols are hypothetical but based on well-established and reliable chemical transformations.

Protocol 1: Synthesis of tert-Butyl 6,6-dimethoxy-2-azaspiro[3.4]octane-2-carboxylate
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (10.0 g, 44.4 mmol).

  • Reagents: Add methanol (150 mL) and p-toluenesulfonic acid monohydrate (0.42 g, 2.22 mmol, 0.05 eq).

  • Reaction: Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL) until the solution is neutral or slightly basic.

  • Extraction: Reduce the volume of methanol in vacuo. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure ketal.

Protocol 2: Synthesis of 2,2-dimethoxy-6-azaspiro[3.4]octane (Final Product)
  • Setup: To a 100 mL round-bottom flask with a magnetic stir bar, dissolve the purified tert-butyl 6,6-dimethoxy-2-azaspiro[3.4]octane-2-carboxylate (from Protocol 1) in dichloromethane (DCM, 50 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 15 mL) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

  • Isolation: Dissolve the residue in a minimal amount of DCM and add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield the final product. The product may be obtained as a salt (e.g., hydrochloride) if HCl is used for deprotection and the final basification step is omitted.

Conclusion

2,2-dimethoxy-6-azaspiro[3.4]octane is a promising and versatile building block for medicinal chemistry. Its inherent three-dimensionality, coupled with orthogonal functional handles, provides a robust platform for the synthesis of novel chemical entities. The synthetic route proposed herein is scalable and utilizes standard laboratory transformations, making this scaffold accessible for drug discovery programs aiming to explore novel chemical space and develop drug candidates with improved pharmacological profiles.

References

  • PubChemLite. 2,2-dimethoxy-6-azaspiro[3.4]octane. Available from: [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. Available from: [Link]

  • Carreira, E. M., & Fessard, T. C. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136. Available from: [Link]

  • Enamine Ltd. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Available from: [Link]

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. Available from: [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Available from: [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.4]octane. Available from: [Link]

  • PubChemLite. 2-ethoxy-6-azaspiro[3.4]octane. Available from: [Link]

  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. Available from: [Link]

  • ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available from: [Link]

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Methodological & Application

Application Note: A Practical Guide to Reductive Amination Using 6-Azaspiro[3.4]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, there is a strategic shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures.[1] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are at the forefront of this movement.[1][2] Their inherent rigidity and well-defined 3D exit vectors provide a unique framework for exploring chemical space, often leading to compounds with improved potency, selectivity, and physicochemical properties such as solubility and metabolic stability.[1][2][3]

The 6-azaspiro[3.4]octane framework is a particularly valuable building block in this context.[4] It serves as a conformationally restricted bioisostere for more common motifs like piperazine, enabling the fine-tuning of pharmacological profiles.[3][5] This guide focuses on a cornerstone reaction for functionalizing this scaffold: reductive amination. Reductive amination is one of the most robust and widely used methods for forming carbon-nitrogen (C-N) bonds in the pharmaceutical industry, accounting for a significant percentage of all such bond formations.[6][7] It provides a direct and controlled pathway to synthesize secondary and tertiary amines from a carbonyl compound and a primary or secondary amine, respectively.[8][9]

This document provides a comprehensive protocol for the reductive amination of aldehydes and ketones using 6-azaspiro[3.4]octan-2-one as the amine source, creating novel, substituted spirocyclic amines for drug development programs.

Mechanism and Scientific Rationale

Reductive amination is a powerful one-pot reaction that proceeds through two discrete mechanistic steps:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (6-azaspiro[3.4]octan-2-one) on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion. This step is often catalyzed by mild acid.[8][10]

  • Hydride Reduction: A reducing agent present in the mixture then selectively reduces the iminium ion to the corresponding tertiary amine.[11]

The choice of reducing agent is critical for the success of a one-pot reductive amination.[11] The ideal reagent must reduce the iminium ion much faster than it reduces the starting aldehyde or ketone.[12] For this reason, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this protocol. Its steric bulk and the electron-withdrawing nature of the acetate groups render it a mild and highly selective reducing agent, perfectly suited for this transformation.[12] It is also significantly safer than alternatives like sodium cyanoborohydride (NaBH₃CN), as it does not generate toxic cyanide byproducts.[11][13]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_reactants R1_CO_R2 Aldehyde/Ketone (R1, R2 = H, Alkyl, Aryl) Hemiaminal Hemiaminal Intermediate R1_CO_R2->Hemiaminal n1 n1 Amine 6-Azaspiro[3.4]octan-2-one Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium  -H₂O n2 n2 Product Tertiary Amine Product Iminium->Product  Reduction n3 n3 H_plus + H⁺ - H₂O Reducer NaBH(OAc)₃ (Hydride Source)

Caption: The reaction pathway from carbonyl and amine to the final product.

Comparative Analysis of Common Reducing Agents

While Sodium Triacetoxyborohydride is recommended, other hydride reagents can be used for reductive amination. The choice involves a trade-off between reactivity, selectivity, and safety.

Reducing AgentFormulaProsConsKey References
Sodium Triacetoxyborohydride NaBH(OAc)₃ - Highly selective for imines/iminium ions.[12]- Effective in one-pot procedures.[12]- Non-toxic byproducts.[11]- Commercially available and easy to handle.- Water sensitive.[11]- Typically requires aprotic solvents (DCE, DCM).[11][12][11][12]
Sodium Cyanoborohydride NaBH₃CN - Mild and selective for iminium ions at acidic pH.[10][13]- Tolerates a wide range of functional groups.- Highly toxic (releases HCN gas in acid).[13]- Strict pH control is necessary.[13][10][13]
Sodium Borohydride NaBH₄ - Inexpensive and readily available.- Effective in a two-step process.- Can reduce aldehydes/ketones directly, lowering yield.[10]- Less selective than STAB or NaBH₃CN.[10][7][10]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 6-substituted-6-azaspiro[3.4]octan-2-ones.

Objective: To synthesize a tertiary amine by reacting 6-azaspiro[3.4]octan-2-one with a representative aldehyde (e.g., benzaldehyde).

Materials:

  • 6-Azaspiro[3.4]octan-2-one hydrochloride

  • Aldehyde or Ketone (e.g., Benzaldehyde, >99%)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 6-azaspiro[3.4]octan-2-one hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine). Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature to form the free base in situ.

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 eq) to the stirring suspension.

  • Iminium Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. For less reactive ketones, adding a catalytic amount of acetic acid (0.1 eq) may be beneficial.[12]

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 20-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The complexity of spiro compounds can sometimes make purification challenging.[14][15] A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Experimental Workflow Visualization

Workflow A 1. Add 6-Azaspiro[3.4]octan-2-one HCl & DCM to flask B 2. Add Triethylamine (1.1 eq) Stir 15 min A->B C 3. Add Aldehyde/Ketone (1.1 eq) Stir 30-60 min B->C D 4. Add NaBH(OAc)₃ (1.5 eq) Stir 4-24h C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with sat. NaHCO₃ E->F Reaction Complete G 7. Extract with DCM F->G H 8. Wash with Brine, Dry (MgSO₄) G->H I 9. Concentrate in vacuo H->I J 10. Purify via Column Chromatography I->J K 11. Characterize Product (NMR, HRMS) J->K

Caption: Step-by-step experimental workflow for the reductive amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Incomplete iminium ion formation.- Deactivated reducing agent (hydrolyzed).- Insufficiently reactive carbonyl.- Add a catalytic amount of acetic acid to promote iminium formation.[12]- Use fresh, anhydrous STAB and solvent.- Increase reaction time or gently heat (e.g., to 40 °C).
Starting Carbonyl is Reduced - Reducing agent is not selective enough (unlikely with STAB).- Contamination with a less selective borohydride.- Confirm the identity and purity of the reducing agent. Ensure you are using NaBH(OAc)₃ and not NaBH₄.[10][12]
Complex Mixture of Products - Over-alkylation (not possible with a secondary amine).- Side reactions of other functional groups.- Re-evaluate functional group compatibility. STAB is highly tolerant, but very sensitive groups may require protection.[12]
Difficult Purification - Product and starting material have similar polarity.- Product is highly polar and streaks on silica gel.- Ensure the reaction goes to completion to simplify the mixture.- Try a different stationary phase (e.g., alumina) or a different solvent system for chromatography.[14]

Conclusion

The protocol detailed herein offers a reliable and efficient method for synthesizing novel 6-substituted-6-azaspiro[3.4]octan-2-one derivatives. By leveraging the unique 3D scaffold of the azaspirocycle and the robust nature of reductive amination with Sodium Triacetoxyborohydride, researchers can readily access a diverse range of complex amines. These compounds are of significant interest as building blocks for new therapeutic agents, enabling further exploration of uncharted chemical space in drug discovery programs.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Tarasov, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Sciendo. [Link]

  • Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. [Link]

  • Myers, J. W. C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity. (2022). ResearchGate. [Link]

  • Caron, S., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). ResearchGate. [Link]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. (2023). PMC. [Link]

  • Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one. (2023). ResearchGate. [Link]

  • Spiro Compounds for Organic Optoelectronics. (2007). ACS Publications. [Link]

  • New Approach for the Synthesis and Purification of Spiro[fluorene-9,5'-[7][10]-dioxan]-2'-one. (2024). Taylor & Francis Online. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity. (2022). MDPI. [Link]

  • 6-oxa-1-azaspiro[3.4]octan-2-one. PubChem. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2018). Semantic Scholar. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2021). PMC. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025). ResearchGate. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2014). ResearchGate. [Link]

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Application Note: Modular Preparation of 2-Substituted 6-Azaspiro[3.4]octanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D) scaffolds is a critical strategy to improve physicochemical properties (solubility, logD) and metabolic stability. The 6-azaspiro[3.4]octane system represents a high-value "privileged structure." It offers a geometrically constrained vector that positions substituents at the 2-position of the cyclobutane ring, perpendicular to the pyrrolidine core.

This guide details a robust, scalable protocol for constructing the tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate scaffold and its subsequent functionalization into diverse 2-substituted analogs. Unlike linear syntheses, this "Divergent Platform" approach allows researchers to generate libraries of amines, acids, and ethers from a single advanced intermediate.

Strategic Analysis: The Divergent Platform

The synthesis hinges on the construction of the spiro-junction via a [2+2] cycloaddition. This route is superior to alkylation strategies (e.g., malonate alkylation) because it avoids the formation of dialkylated byproducts and proceeds under milder conditions compatible with the Boc-protecting group.

Workflow Visualization

The following diagram illustrates the core logic: converting a commercially available pyrrolidinone into the spiro-ketone, which serves as the "Branching Point" for diversity.

G Start N-Boc-3-pyrrolidinone (Starting Material) Alkene N-Boc-3-methylene pyrrolidine Start->Alkene Wittig Olefination Cl2_Ketone 1,1-Dichloro-2-oxo Intermediate Alkene->Cl2_Ketone [2+2] Cycloaddition (Cl3CCOCl, Zn/Cu) SpiroKetone Spiro-Ketone Scaffold (Key Intermediate) Cl2_Ketone->SpiroKetone Dechlorination (Zn, AcOH) Amine 2-Amino Analogs (Reductive Amination) SpiroKetone->Amine R-NH2 NaBH(OAc)3 Difluoro 2,2-Difluoro Analogs (Bioisosteres) SpiroKetone->Difluoro DAST or Deoxo-Fluor Acid 2-Carboxylic Acids (HWE/Hydrolysis) SpiroKetone->Acid 1. Wittig 2. H2/Pd

Caption: Figure 1. Divergent synthetic pathway for 6-azaspiro[3.4]octane derivatives.

Protocol 1: Scaffold Construction (The "Engine Room")

Objective: Synthesis of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. Scale: 10–50 mmol (Gram scale).

Step 1: Preparation of tert-Butyl 3-methylenepyrrolidine-1-carboxylate

Rationale: The exocyclic double bond is the necessary "handle" for the spiro-cyclization.

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KOtBu (1.2 equiv), tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 equiv), THF (anhydrous).

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in THF (0.5 M) at 0 °C.

    • Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 min.

    • Add the ketone (dissolved in minimal THF) dropwise.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Saturated NH₄Cl solution. Extract with Et₂O.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). The product is a colorless oil.

Step 2: [2+2] Cycloaddition & Dechlorination

Rationale: Dichloroketene is generated in situ from trichloroacetyl chloride. It reacts with the alkene to form a dichlorocyclobutanone. Zinc reduction removes the chlorines to yield the parent ketone.

  • Reagents:

    • Part A: tert-Butyl 3-methylenepyrrolidine-1-carboxylate (1.0 equiv), Zn/Cu couple (4.0 equiv), Trichloroacetyl chloride (2.0 equiv), DME (Dimethoxyethane).

    • Part B: Zinc dust (5.0 equiv), Acetic acid (AcOH), TMEDA.

  • Procedure (Part A - Cycloaddition):

    • In a flame-dried flask, suspend Zn/Cu couple in anhydrous DME (0.3 M).

    • Add the alkene from Step 1.[1]

    • Add trichloroacetyl chloride dropwise over 1 hour. Caution: Exothermic.

    • Reflux for 12–16 hours. Monitor by TLC (disappearance of alkene).

    • Filter through Celite to remove zinc salts. Concentrate to obtain the crude 1,1-dichloro-2-oxo intermediate.

  • Procedure (Part B - Dechlorination):

    • Dissolve the crude dichloro-ketone in saturated NH₄Cl/MeOH (1:3 ratio) or AcOH.

    • Add Zinc dust portion-wise at 0 °C.

    • Stir vigorously at RT for 2 hours.

    • Workup: Filter through Celite. Concentrate. Dilute with EtOAc, wash with NaHCO₃ (neutralize acid).

    • Purification: Silica gel chromatography (Hexanes/EtOAc 8:2).

    • Yield: Typically 60–75% over two steps.

Protocol 2: Downstream Functionalization

Once the Spiro-Ketone is in hand, use these protocols to install specific functionalities at the 2-position.

Option A: Reductive Amination (Synthesis of 2-Amino Analogs)

Target: Secondary or tertiary amines for library generation.

  • Setup: Dissolve Spiro-Ketone (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane).

  • Catalyst: Add AcOH (1.0 equiv) to catalyze imine formation. Stir 30 min.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv). Stir overnight at RT.

  • Validation: The product will show a diagnostic multiplet at ~3.2 ppm (cyclobutane CH-N) in ¹H NMR.

Option B: Synthesis of the 2-Carboxylic Acid

Target:6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid. Use Case: Peptide coupling or fragment growing.

  • Olefination: Treat Spiro-Ketone with triethyl phosphonoacetate/NaH (HWE reaction) to get the α,β-unsaturated ester.

  • Hydrogenation: H₂ (1 atm), Pd/C (10% w/w) in MeOH. This reduces the exocyclic double bond.

    • Note: The spiro-ring strain is stable to standard hydrogenation conditions.

  • Hydrolysis: LiOH in THF/H₂O to yield the free acid.

Quantitative Data Summary

IntermediateMolecular Weight¹H NMR Key Signals (CDCl₃)Expected Yield
3-Methylene pyrrolidine 183.25δ 4.98 (m, 2H, =CH₂)85-90%
Spiro-Ketone 225.29δ 3.10 (s, 2H, CO-CH₂-Spiro)60-75%
2-Amino Analog Variableδ 3.2-3.4 (m, 1H, CH-N)70-85%

Troubleshooting & Safety

Critical Control Points
  • Zn/Cu Activation: The success of the [2+2] cycloaddition depends heavily on the activity of the Zinc-Copper couple.

    • Protocol: Wash Zinc dust with 2% HCl, then water, then acetone. Suspend in water, add CuSO₄ solution, filter, and wash with ether. Dry under high vacuum.

  • Dichloroketene Handling: Trichloroacetyl chloride is corrosive and lachrymatory. Dichloroketene is highly reactive. Perform all additions slowly to prevent polymerization.

  • Ring Strain: While the spiro[3.4] system is robust, avoid highly acidic conditions (>100 °C with strong mineral acids) which may induce ring-opening or rearrangement.

Analytical Validation
  • ¹³C NMR: Look for the quaternary spiro-carbon signal around δ 40–50 ppm . The ketone carbonyl typically appears at δ 205–210 ppm .

  • Mass Spec: The tert-butyl cation loss [M+H - 56]⁺ is the dominant fragmentation pattern in ESI-MS for Boc-protected species.

References

  • Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angew. Chem. Int. Ed. 2010 , 49, 9052–9067. Link

  • [2+2] Cycloaddition Methodology: Krepski, L. R.; Hassner, A. An Improved Procedure for the Addition of Dichloroketene to Unactivated Olefins. J. Org.[2] Chem. 1978 , 43, 3173–3175. Link

  • Synthesis of 6-Azaspiro[3.4]octane: Wuitschik, G.; Rogers-Evans, M.; Müller, K.; et al. Spirocyclic Oxetanes: Synthesis and Properties. Angew. Chem. Int. Ed. 2006 , 45, 7736–7739. Link

  • General Spirocycle Reviews: Zheng, Y.; Tice, C. M. The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery. Expert Opin. Drug Discov. 2016 , 11, 831–834. Link

Sources

Application Note: High-Throughput Library Synthesis Using 2,2-Dimethoxy-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has elevated spirocyclic scaffolds from academic curiosities to essential building blocks. 2,2-dimethoxy-6-azaspiro[3.4]octane represents a premier "Handle-First, Diversify-Later" module. Unlike standard piperidines or morpholines, this scaffold offers a high fraction of saturated carbon (Fsp³), intrinsic 3D geometry, and orthogonal functionality.

This guide details the application of this building block in library synthesis. It focuses on utilizing the secondary amine (6-position) for scaffold attachment, followed by the controlled unmasking of the acetal (2-position) to reveal a ketone for late-stage diversification.

Physicochemical Profile & Structural Logic

The spiro[3.4]octane core provides a rigid, non-planar vector that improves metabolic stability and solubility compared to flat aromatic bioisosteres.

Table 1: Comparative Physicochemical Properties

Data modeled based on standard spirocyclic bioisosteres (e.g., Carreira et al.).

Property4-Phenylpiperidine (Flat Analog)6-Azaspiro[3.4]octane (Spiro Analog)Impact on Drug Design
Geometry Planar / ChairRigid 90° twist (Spiro)Accesses novel binding pockets; reduces "flat" crystal packing (solubility).
Fsp³ Score 0.450.88 Higher Fsp³ correlates with clinical success and lower off-target toxicity.
LogP ~2.5 (Lipophilic)~1.8 (Lower)Improved water solubility without adding polar surface area.
Metabolic Liability High (Aromatic oxidation)Low Quaternary spiro-center blocks metabolic soft spots.

Strategic Workflow: The "Unmasking" Strategy

The power of 2,2-dimethoxy-6-azaspiro[3.4]octane lies in its orthogonal reactivity .

  • Phase I (Attachment): The acetal is stable to basic conditions, allowing the amine to be coupled to scaffolds (SNAr, Buchwald, Amide coupling).

  • Phase II (Unmasking): Treatment with acid removes the acetal, revealing the ketone.

  • Phase III (Diversification): The ketone undergoes reductive amination, Grignard addition, or olefination.

Workflow Visualization

LibrarySynthesis SM 2,2-dimethoxy- 6-azaspiro[3.4]octane Intermediate Protected Intermediate SM->Intermediate  Coupling (Base)   Scaffold Core Scaffold (Ar-Cl / R-COOH) Scaffold->Intermediate Deprotection Acid Hydrolysis (Unmasking) Intermediate->Deprotection  TFA/H2O   Ketone Spiro-Ketone (Reactive Handle) Deprotection->Ketone LibA Library A: Reductive Amination Ketone->LibA  R-NH2 / STAB   LibB Library B: Grignard Addition Ketone->LibB  R-MgBr   LibC Library C: Wittig Olefination Ketone->LibC  Ph3P=R  

Caption: Divergent synthesis workflow utilizing the acetal as a latent diversity handle.

Detailed Experimental Protocols

Protocol A: Scaffold Attachment (Nucleophilic Aromatic Substitution)

Objective: Attach the spirocycle to a heteroaromatic scaffold (e.g., chloropyrimidine) via the secondary amine. The acetal remains intact.

Reagents:

  • 2,2-dimethoxy-6-azaspiro[3.4]octane (1.0 equiv)

  • Heteroaryl Chloride Scaffold (1.0 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Heteroaryl Chloride in DMF (0.2 M concentration).

  • Addition: Add DIPEA followed by 2,2-dimethoxy-6-azaspiro[3.4]octane.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: The acetal is stable at pH > 7. Do not use acidic workups yet.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Validation: ¹H NMR should show two distinct singlets for the methoxy groups (~3.1–3.2 ppm) and the disappearance of the Ar-Cl signal.

Protocol B: Acetal Deprotection (Unmasking the Ketone)

Objective: Hydrolyze the dimethyl acetal to reveal the cyclobutanone moiety without degrading the scaffold.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Water[1]

  • Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Dissolve the coupled intermediate (from Protocol A) in wet DCM (DCM saturated with water, or add 2% v/v water).

  • Acidification: Cool to 0°C. Add TFA dropwise (Final ratio: DCM:TFA:H₂O = 10:1:0.1).

  • Hydrolysis: Stir at room temperature for 1–3 hours.

    • Note: Cyclobutanone acetals hydrolyze faster than cyclopentanone analogs due to ring strain release.

  • Quench: Pour into saturated aqueous NaHCO₃ (Caution: Gas evolution). Extract with DCM.

  • Isolation: The resulting spiro[3.4]octan-2-one is often used directly in the next step to avoid self-condensation or decomposition.

Protocol C: Library Diversification (Reductive Amination)

Objective: React the revealed ketone with a diverse set of primary amines to generate the final library.

Reagents:

  • Spiro-ketone intermediate (1.0 equiv)[2]

  • Diverse Primary Amines (R-NH₂, 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Acetic Acid (catalytic)

  • Solvent: DCE (1,2-Dichloroethane)

Step-by-Step:

  • Imine Formation: In a 96-well block or reaction vial, mix the Spiro-ketone and Primary Amine in DCE (0.1 M). Add acetic acid (1 drop). Shake/stir for 1 hour at RT.

  • Reduction: Add STAB as a solid or slurry.

  • Completion: Stir for 16 hours at RT.

  • Quench: Add 1M NaOH (aq) to quench excess hydride and neutralize the amine salt.

  • Extraction: Extract with DCM.

  • Purification: Prep-HPLC or SCX (Strong Cation Exchange) cartridges are ideal for library cleanup.

Critical Troubleshooting & Tips

  • Acetal Stability: If your scaffold coupling requires acidic conditions (e.g., Buchwald coupling with specific ligands), the acetal may hydrolyze prematurely. In such cases, switch to the dithiane analog or use basic coupling conditions (Pd/BrettPhos with LiHMDS).

  • Steric Bulk: The spiro center creates steric hindrance. When performing reductive amination (Protocol C), "small" amines (methyl, ethyl, cyclopropyl) react rapidly. Bulky anilines may require heating (50°C) or a stronger Lewis acid (Ti(OiPr)₄) to drive imine formation before adding the reducing agent.

  • Volatility: The starting material (2,2-dimethoxy-6-azaspiro[3.4]octane) is a low-molecular-weight amine. It can be volatile. Store as the HCl or Oxalate salt.

References

  • Foundational Spirocycle Synthesis: Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. [Link]

  • Spirocycles as Bioisosteres: Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[3][4][5] Expert Opinion on Drug Discovery, 11(9), 831–840. [Link]

  • Properties of Fsp³-Rich Scaffolds: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Practical Library Synthesis (Reductive Amination): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Azaspiro[3.4]octan-2-one Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-azaspiro[3.4]octan-2-one free base. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this spirocyclic β-lactam. As direct stability data for this specific molecule is not extensively published, this guide synthesizes established principles of β-lactam chemistry to offer predictive insights and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 6-azaspiro[3.4]octan-2-one free base?

The primary stability concern for 6-azaspiro[3.4]octan-2-one is the hydrolytic cleavage of the four-membered β-lactam ring. This reaction is characteristic of β-lactam compounds and leads to the formation of a biologically inactive β-amino acid derivative.[1][2][3] The rate of this degradation is highly dependent on pH, temperature, and the presence of nucleophiles.

Q2: What are the recommended storage conditions for the solid compound and solutions?

For optimal stability, the solid (neat) 6-azaspiro[3.4]octan-2-one free base should be stored in a tightly sealed container at low temperature (e.g., -20°C), protected from moisture and light.

Solutions are significantly less stable and should be prepared fresh whenever possible. If storage of a stock solution is necessary, it is advisable to use an anhydrous aprotic solvent (e.g., DMSO, DMF) and store at -80°C. Aqueous solutions and buffers are not recommended for long-term storage due to the high risk of hydrolysis.[4]

Q3: At what pH is a solution of 6-azaspiro[3.4]octan-2-one likely to be most stable?

While specific data for this compound is unavailable, β-lactam antibiotics generally exhibit a U-shaped pH-rate profile, with maximum stability typically observed between pH 4 and 7.[5] Both strongly acidic and, particularly, basic conditions will catalyze the hydrolysis of the lactam ring.[1][2] It is crucial to experimentally determine the optimal pH for your specific application if the compound must be in an aqueous environment for any length of time.

Troubleshooting Guide

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays

Observation: You notice a decline in the biological activity of your compound over the course of an experiment or between different batches of prepared solutions.

Potential Cause: Degradation of the 6-azaspiro[3.4]octan-2-one free base, primarily through hydrolysis of the β-lactam ring.

Troubleshooting Steps:

  • Solvent and Buffer Check:

    • Are you using aqueous buffers? The presence of water, especially at non-optimal pH, will promote hydrolysis.

    • What is the pH of your media? Biological assays are often conducted at physiological pH (~7.4), where β-lactams can have a limited half-life.[5][6]

    • Action: If possible, minimize the time the compound spends in aqueous media before reaching its target. Prepare stock solutions in anhydrous DMSO and perform final dilutions immediately before use.

  • Temperature Control:

    • Are your solutions kept at room temperature for extended periods? Higher temperatures accelerate the rate of hydrolysis.[1]

    • Action: Keep all solutions on ice during preparation and use. For longer-term storage, freeze at -80°C.

  • Purity Analysis:

    • Have you confirmed the purity of your compound before use?

    • Action: Use a stability-indicating analytical method, such as HPLC-UV or LC-MS, to check the purity of your stock solution and a sample from your assay plate. The appearance of a new, more polar peak is indicative of the hydrolyzed product.

Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis

Observation: Your chromatogram shows one or more new peaks that were not present in the initial analysis of the compound.

Potential Cause: Chemical degradation of 6-azaspiro[3.4]octan-2-one.

Troubleshooting Workflow:

G cluster_0 Observation cluster_1 Initial Hypothesis cluster_2 Investigation cluster_3 Confirmation cluster_4 Resolution A New peak(s) in chromatogram B Compound Degradation A->B C Analyze by LC-MS B->C D Determine Molecular Weight of New Peak C->D E Compare with Expected Degradants D->E F Does MW match Hydrolysis Product (+18 Da)? E->F G Perform Forced Degradation Study F->G No / Unsure H Identify Degradation Pathway F->H Yes G->H I Optimize Handling & Storage Conditions H->I

Caption: Troubleshooting workflow for identifying unknown peaks.

Detailed Steps:

  • Characterize the Impurity:

    • Use LC-MS to determine the molecular weight of the new peak.

    • The primary degradation product from hydrolysis will have a molecular weight corresponding to the parent compound + 18 (the mass of a water molecule).

  • Proposed Degradation Pathways:

    • Hydrolysis: This is the most probable degradation pathway. Under both acidic and basic conditions, the amide bond of the β-lactam is cleaved.

    G cluster_0 6-Azaspiro[3.4]octan-2-one cluster_1 Conditions cluster_2 Hydrolyzed Product A Start Compound B H₂O (Acid or Base) C β-Amino Acid B->C Hydrolysis

    Caption: Primary degradation pathway via hydrolysis.

  • Perform a Forced Degradation Study:

    • To confirm the identity of the degradation product, a forced degradation study can be performed.[7][8][9] This involves intentionally degrading the compound under controlled conditions.

    • A simple protocol would be to dissolve a small amount of the compound in a mild acid (e.g., 0.1 M HCl) and a mild base (e.g., 0.1 M NaOH) and monitor the formation of the degradation product by HPLC over time.[2] The retention time of the peak formed under these conditions should match the unknown peak in your experimental sample.

Protocols

Protocol 1: General Handling and Solution Preparation
  • Equilibrate the solid compound to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Weigh the desired amount of compound in a fume hood.

  • For stock solutions, use anhydrous, aprotic solvents such as DMSO or DMF.

  • Prepare the solution to the desired concentration and vortex until fully dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid multiple freeze-thaw cycles.

  • Store aliquots at -80°C.

  • For aqueous experimental solutions, dilute the stock solution into your buffer or media immediately before use.

Protocol 2: Basic Forced Degradation Study

This protocol is intended to generate the primary hydrolytic degradation product for analytical confirmation.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 6-azaspiro[3.4]octan-2-one in acetonitrile.

  • Set up Degradation Conditions:

    • Acidic: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl.

    • Basic: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH.

    • Neutral: Mix 100 µL of the stock solution with 900 µL of purified water.

  • Incubation: Let the solutions stand at room temperature.

  • Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each condition, neutralize if necessary (for the acidic and basic samples), and analyze by HPLC or LC-MS.

  • Evaluation: Compare the chromatograms over time. The peak for the parent compound should decrease while a new, more polar peak (the hydrolyzed product) should increase. This new peak can be used as a reference standard to identify degradation in your experimental samples.

Data Summary

While quantitative stability data for 6-azaspiro[3.4]octan-2-one is not available, the following table summarizes the expected stability based on the general properties of β-lactams.

ConditionParameterExpected Stability of 6-Azaspiro[3.4]octan-2-oneRationale
Solid State TemperatureHighGenerally stable when protected from moisture.
MoistureLowSusceptible to hydrolysis if moisture is present.
In Solution pH < 4LowAcid-catalyzed hydrolysis of the β-lactam ring.[1]
pH 4-7ModerateRegion of maximal stability for many β-lactams.[5]
pH > 7Very LowBase-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis for β-lactams.[1][2]
TemperatureLowDegradation rate increases with temperature.[1]
Protic Solvents (e.g., water, methanol)LowCan act as nucleophiles and promote solvolysis of the lactam ring.
Aprotic Solvents (e.g., DMSO, DMF)HighPreferred for stock solutions as they do not directly participate in hydrolysis.

References

  • Stability of β-lactam antibiotics in bacterial growth media. PLoS One.
  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere. [Link]

  • (PDF) Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. [Link]

  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJWave.org. [Link]

  • Precautions in handling, storage and manufacture of pharmaceutical products containing antibiotics by dr. sanaullah aslam. Slideshare. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. [Link]

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Infectious Diseases and Therapy.
  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Oxford Academic. [Link]

  • β-Lactam antibiotic. Wikipedia. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing | Request PDF. ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. [Link]

  • β-Lactamases: A Focus on Current Challenges. Perspectives in medicinal chemistry.
  • Comprehensive analysis of B-Lactam antibiotics including penicillins, cephalosporins and carbapenems in poultry muscle using liquid chromatography coupled to tandem mass spectrometry. Wageningen University & Research. [Link]

  • Development Of Analytical Methods For The Determination Of Β-lactam Antibiotic Residues In Meat, Milk And Dairy Products. SWORD. [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. [Link]

  • Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. U.S. Food and Drug Administration. [Link]

Sources

Technical Support Center: Optimizing Acidic Deprotection of Dimethyl Ketals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the deprotection of dimethyl ketals. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet sometimes problematic transformation. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions for maximal yield and purity.

Introduction: The Nuances of Ketal Hydrolysis

Dimethyl ketals are excellent protecting groups for ketones and aldehydes due to their stability under neutral and basic conditions.[1][2] Their removal, however, requires acidic conditions, a process that, while seemingly straightforward, is fraught with potential complications. The acid-catalyzed hydrolysis of a ketal is a reversible equilibrium-driven process.[3][4] The mechanism hinges on the protonation of one of the methoxy groups, converting it into a good leaving group (methanol).[5] Departure of methanol generates a resonance-stabilized oxocarbenium ion, which is the rate-determining step.[6] This intermediate is then attacked by water, and subsequent deprotonation liberates the desired carbonyl compound.[1][6]

Understanding this mechanism is key to troubleshooting. The stability of the oxocarbenium ion, the acidity of the catalyst, the presence of water, and the overall steric and electronic environment of the substrate all play critical roles in the reaction's success.[6] This guide will address the most common issues encountered during this process and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction is sluggish or stalls, resulting in incomplete conversion.

Question: I've been stirring my reaction for hours, and TLC analysis still shows a significant amount of starting material. How can I drive the deprotection to completion?

Answer: Incomplete conversion is a frequent challenge that can often be resolved by carefully tuning the reaction parameters. The stability of the ketal and the overall reaction equilibrium are the primary factors at play.

In-Depth Analysis & Troubleshooting Protocol:

  • Increase Water Concentration: The deprotection is a hydrolysis reaction; water is a key reagent.[7] If you are using a "wet" organic solvent, the water may be consumed, stalling the reaction.

    • Action: Switch to a biphasic solvent system such as THF/H₂O or Dichloromethane/H₂O to ensure a sufficient excess of water.[7] For reactions in solvents like acetone, the addition of a defined amount of water is crucial.[2]

  • Elevate the Temperature: Gently heating the reaction can provide the necessary activation energy to overcome a sluggish transformation.[7]

    • Action: Increase the reaction temperature in increments of 10-20 °C. For instance, if the reaction is slow at room temperature, refluxing in acetone (56°C) or THF (66°C) can be effective.[7]

  • Increase Catalyst Loading or Acidity: The rate of the reaction is dependent on the concentration of the protonated ketal. A higher acid concentration will increase the rate of this initial protonation step.

    • Action: If using a catalytic amount of acid, consider increasing the loading (e.g., from 1 mol% to 5-10 mol%). Alternatively, switch to a stronger acid. However, be mindful of potential side reactions with acid-sensitive functional groups (see Issue 2).

    G Start Incomplete Deprotection CheckWater Is water a limiting reagent? Start->CheckWater AddWater Action: Use biphasic system (THF/H2O) or add H2O. CheckWater->AddWater Yes CheckTemp Is the reaction at room temp? CheckWater->CheckTemp No AddWater->CheckTemp HeatRxn Action: Gently heat the reaction (e.g., 40-60 °C). CheckTemp->HeatRxn Yes CheckCatalyst Is the catalyst loading low? CheckTemp->CheckCatalyst No HeatRxn->CheckCatalyst IncreaseCatalyst Action: Increase catalyst loading or use a stronger acid. CheckCatalyst->IncreaseCatalyst Yes End Reaction Complete CheckCatalyst->End No, re-evaluate substrate stability IncreaseCatalyst->End

    Caption: Troubleshooting workflow for incomplete deprotection.

Issue 2: I'm observing cleavage of other acid-sensitive protecting groups in my molecule.

Question: My standard deprotection with aqueous HCl is also removing my TBDMS ether and Boc-carbamate. How can I selectively deprotect the dimethyl ketal?

Answer: This is a classic chemoselectivity problem. The solution is to use a milder acidic catalyst that is strong enough to protonate the ketal but not other sensitive functional groups.

In-Depth Analysis & Troubleshooting Protocol:

Standard Brønsted acids like HCl, H₂SO₄, and TFA have very low pKa values, making them strong acids capable of cleaving many protecting groups.[8][9] The key is to choose a reagent system that operates under less aggressive conditions.

Recommended Mild Deprotection Systems:

Catalyst/ReagentTypical ConditionsCompatible WithIncompatible With
Pyridinium p-toluenesulfonate (PPTS) CH₂Cl₂/H₂O, RT to 40°CTBDMS, TIPS, BocHighly acid-labile groups
Amberlyst-15 (Solid Acid) Acetone/H₂O or MeOH, RTTBDMS, most ethersVery sensitive substrates
Bismuth(III) Nitrate Pentahydrate [10][11]CH₂Cl₂, RTTBDMS ethers---
Cerium(III) Triflate [7]Wet Nitromethane, RTTBDMS, TIPS---
Molecular Iodine (I₂) in Acetone [7]Acetone, RTDouble bonds, hydroxyls, acetates, furyl and t-butyl ethers---

Action Plan:

  • Switch to a Milder Brønsted Acid: Replace HCl or TFA with PPTS. It has a higher pKa and provides a more controlled level of acidity.[7]

  • Employ a Lewis Acid Catalyst: Lewis acids can activate the ketal towards hydrolysis under nearly neutral conditions. Bismuth nitrate is particularly effective and chemoselective, often leaving silyl ethers untouched.[7][11]

  • Use Neutral, Non-Hydrolytic Conditions: For extremely sensitive substrates, avoiding aqueous acid altogether is the best strategy. Molecular iodine in acetone operates via a substrate exchange mechanism and is compatible with a wide array of functional groups.[7]

Issue 3: The deprotection works, but I am getting a complex mixture of byproducts.

Question: After workup, my NMR shows the desired product, but also several unidentified impurities. What could be causing these side reactions?

Answer: Byproduct formation can arise from the reactivity of the newly formed carbonyl group or from side reactions of intermediates generated during the deprotection.

In-Depth Analysis & Troubleshooting Protocol:

  • Aldol Condensation/Self-Polymerization: The liberated aldehyde or ketone can undergo self-condensation under acidic conditions, especially if it is prone to enolization.

    • Action: Run the reaction at a lower temperature to minimize the rate of side reactions. Also, ensure the reaction is promptly worked up and neutralized upon completion.

  • Re-formation of Acetals/Ketals: If the reaction mixture contains other alcohol functionalities, the liberated carbonyl can react with them to form new acetals or ketals.

    • Action: Ensure a sufficient excess of water is present to drive the equilibrium towards the carbonyl.

  • Use of a Scavenger: In some cases, the liberated aldehyde or ketone can be volatile or unstable. While more common for trapping byproducts of deprotection (like the tert-butyl cation from Boc groups), a scavenger can be used to trap the product as it forms, preventing degradation.[12][13]

    • Action: Consider adding a polymer-supported scavenger resin that reacts with aldehydes and ketones.[13] This is particularly useful if the product is unstable to the reaction conditions. The product can then be released from the resin under different, milder conditions.

G Start Byproduct Formation Observed CheckProductStability Is the product prone to self-condensation? Start->CheckProductStability LowerTemp Action: Lower reaction temperature and ensure prompt workup/neutralization. CheckProductStability->LowerTemp Yes CheckOtherAlcohols Are other free alcohols present in the substrate? CheckProductStability->CheckOtherAlcohols No LowerTemp->CheckOtherAlcohols EnsureWaterExcess Action: Maintain a large excess of water to favor hydrolysis. CheckOtherAlcohols->EnsureWaterExcess Yes CheckProductLability Is the liberated carbonyl unstable? CheckOtherAlcohols->CheckProductLability No EnsureWaterExcess->CheckProductLability UseScavenger Action: Consider using a scavenger resin to trap the product as it forms. CheckProductLability->UseScavenger Yes End Clean Product CheckProductLability->End No, re-examine starting material purity UseScavenger->End

Caption: Decision guide for troubleshooting byproduct formation.

Experimental Protocols

Protocol 1: General Deprotection using Iodine in Acetone (for Acid-Sensitive Substrates)

This protocol is highly effective for substrates containing acid-labile functional groups such as silyl ethers, acetates, or t-butyl ethers.[7]

Materials:

  • Dimethyl ketal-protected compound (1.0 mmol)

  • Reagent-grade acetone (10 mL)

  • Molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate or dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ketal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL) in a round-bottom flask.

  • Add molecular iodine (10 mol%) to the solution.

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 5-30 minutes.[7]

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate dropwise until the brown color of the iodine disappears.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.

Protocol 2: Chemoselective Deprotection of an Aldehyde Acetal in the Presence of a Ketone Ketal

This specialized protocol leverages the unique reactivity of TESOTf to achieve a challenging selective transformation. Ketals are typically more acid-labile than acetals, but this method reverses that selectivity.[7][14]

Materials:

  • Substrate containing both acetal and ketal (1.0 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • 2,6-lutidine (0.35 mL, 3.0 mmol, 3.0 eq)

  • Triethylsilyl trifluoromethanesulfonate (TESOTf) (0.45 mL, 2.0 mmol, 2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substrate (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,6-lutidine (3.0 eq) to the stirred solution.

  • Add triethylsilyl trifluoromethanesulfonate (2.0 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired aldehyde.[7]

References

  • BenchChem Technical Support Team. (2025). troubleshooting acetal deprotection in the presence of sensitive functional groups. BenchChem.
  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.... ResearchGate.
  • Ashenhurst, J. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
  • PMC. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC.
  • Rogue Chem. (2024, May 28). Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube.
  • Rzepa, H. (2021, April 1). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog.
  • BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions. BenchChem.
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal.
  • Academia.edu. (n.d.). (PDF) Remarkably efficient deprotection of cyclic acetals and ketals. Academia.edu.
  • Pedrosa, M. (2018, July 27). Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. ResearchGate.
  • Chem Help ASAP. (2019, June 18). pKa values of common acids. YouTube.
  • LibreTexts Chemistry. (2019, August 12). 10.4: Acetals and Ketals.
  • BenchChem. (n.d.). Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide for Carbonyl Protection. BenchChem.
  • VMINTEQ. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids.
  • ResearchGate. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate | Request PDF. ResearchGate.
  • ResearchGate. (n.d.). Electrochemically Assisted Deprotection of Acetals, Ketals, and Dithioacetals under Neutral Conditions | Request PDF. ResearchGate.
  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Publications.
  • VTechWorks. (n.d.). Chapter 5. Aldehyde Scavenging Agents and Packaging Material. VTechWorks.
  • GSC Spa. (n.d.). REMARKABLE ALDEHYDE SCAVENGERS. Italian Tannery Suppliers.
  • ChemRxiv. (n.d.). Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Organic Chemistry Portal.

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Validation & Comparative

NMR spectrum analysis of 2,2-dimethoxy-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the NMR spectral characteristics of 2,2-dimethoxy-6-azaspiro[3.4]octane , a rigid spirocyclic scaffold used in medicinal chemistry to improve Fsp³ character and metabolic stability.

This analysis compares the product against its primary synthetic precursor/alternative, the ketone (6-azaspiro[3.4]octan-2-one) , and details the specific spectral fingerprints required to validate structural integrity.

Structural Context & Criticality

2,2-dimethoxy-6-azaspiro[3.4]octane is the dimethyl acetal protected form of 6-azaspiro[3.4]octan-2-one. In drug development, this protection is critical during N-alkylation or acylation steps to prevent side reactions at the cyclobutanone center.

  • The Challenge: Cyclobutane rings possess significant ring strain. The spiro-junction further rigidifies the structure, leading to complex splitting patterns and distinct diastereotopic protons that standard automated analysis often misinterprets.

  • The Objective: Unambiguously distinguish the acetal (product) from the ketone (hydrolysis impurity) and assign the conformationally locked protons.

Comparative NMR Analysis: Acetal vs. Ketone

The most common "alternative" encountered in the lab is the deprotected ketone, which forms readily if the acetal is exposed to aqueous acid.

Table 1: Key Chemical Shift Fingerprints (CDCl₃, 400 MHz)

Note: Values are chemically predicted based on spiro-cyclic constraints and authoritative increment tables.

FeatureProduct: 2,2-Dimethoxy-6-azaspiro[3.4]octane Alternative: 6-Azaspiro[3.4]octan-2-one Diagnostic Action
¹H: Methoxy Groups δ 3.15 - 3.25 ppm (s, 6H) (May appear as two singlets if ring is puckered)ABSENT Primary Purity Check
¹³C: Quaternary C δ ~108 - 112 ppm (Acetal Carbon - sp³)δ ~208 - 212 ppm (Ketone Carbon - sp²)Definitive Identification
¹H: Cyclobutane α-CH₂ δ 2.1 - 2.4 ppm (Shielded relative to ketone)δ 2.9 - 3.3 ppm (Deshielded by C=O anisotropy)Secondary Confirmation
¹H: Amine (NH) δ 1.8 - 2.5 ppm (Broad) (Varies with conc/water)δ 2.0 - 3.0 ppm (Broad) Non-diagnostic (Exchangeable)
¹³C: Spiro Center δ ~35 - 40 ppm δ ~45 - 50 ppm Structural Connectivity

Experimental Protocol: Self-Validating Assignment

To ensure scientific integrity, do not rely on 1D ¹H NMR alone. The rigidity of the spiro system causes geminal protons to be magnetically non-equivalent. Follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: Use CDCl₃ (neutralized with basic alumina) for routine checks.

    • Why? Acidic CDCl₃ can hydrolyze the acetal in the NMR tube, leading to false negatives.

  • Alternative: Use DMSO-d₆ if the sample is a salt (HCl/TFA).

    • Note: In DMSO, the NH proton will appear as a sharp signal (or doublet if coupled to adjacent CH₂) around 8-9 ppm for salts.

Step 2: The Assignment Logic (Workflow)

The following diagram illustrates the logical flow to assign the spiro-scaffold and validate the acetal protection.

NMR_Assignment_Logic Sample Sample: 2,2-dimethoxy-6-azaspiro[3.4]octane H1_1D 1. Run 1H NMR (1D) Sample->H1_1D Check_OMe Check 3.2 ppm Region H1_1D->Check_OMe Decision_OMe Singlets Present? Check_OMe->Decision_OMe Ketone_Path Impurity: Ketone Form Decision_OMe->Ketone_Path No (or weak) Acetal_Path Product: Acetal Form Decision_OMe->Acetal_Path Yes (Strong 6H) C13_Check 2. Run 13C / APT Acetal_Path->C13_Check Check_C_Shift Check Quaternary C Shift C13_Check->Check_C_Shift Check_C_Shift->Ketone_Path Signal @ 210 ppm Final_Valid VALIDATED STRUCTURE Check_C_Shift->Final_Valid Signal @ 110 ppm

Figure 1: Logic flow for distinguishing the target acetal from its ketone precursor.

Deep Dive: Structural Elucidation Strategy

For researchers needing full characterization (e.g., for IND filing), 1D integration is insufficient due to the overlap of the pyrrolidine and cyclobutane ring protons.

The "Spiro-Shift" Phenomenon

In spiro[3.4] systems, the protons on the cyclobutane ring (Positions 1 and 3) are diastereotopic due to the chiral potential of the rigid pyrrolidine ring (if substituted) or simply due to the fixed puckering of the cyclobutane.

  • Observation: You will likely see the cyclobutane CH₂s not as a simple triplet/multiplet, but as complex AB or ABX systems .

  • Protocol: Use ¹H-¹³C HSQC to distinguish the CH₂ pairs.

    • Cyclobutane CH₂s correlate to carbons ~35-45 ppm.

    • Pyrrolidine CH₂s (adjacent to N) correlate to carbons ~45-55 ppm.

Connectivity Map

The diagram below details the specific 2D NMR correlations (HMBC/COSY) required to prove the spiro-connectivity.

Connectivity_Map cluster_ring Rigid Core Verification OMe Methoxy Protons (3.2 ppm) Acetal_C Acetal Carbon (C2, ~110 ppm) OMe->Acetal_C HMBC (Strong) Cyclo_CH2 Cyclobutane CH2 (C1/C3) Cyclo_CH2->Acetal_C HMBC (2-bond) Spiro_C Spiro Carbon (C5) Cyclo_CH2->Spiro_C HMBC (2-bond) Pyrro_CH2_N Pyrrolidine CH2-N (C6/C8) Cyclo_CH2->Pyrro_CH2_N NOE (Weak/Spatial) Pyrro_CH2_N->Spiro_C HMBC (2-bond)

Figure 2: HMBC and NOE correlation map. The convergence of HMBC signals at the Spiro Carbon (C5) is the proof of spiro-connectivity.

References

  • PubChem. (2025).[1] 2,2-dimethoxy-6-azaspiro[3.4]octane (CID 121207152).[1] National Library of Medicine. Available at: [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general acetal vs ketone shift increments).

Sources

Introduction: The Analytical Challenge of Azaspiro Ketals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of Azaspiro Ketals

Azaspiro ketals are a fascinating and structurally significant class of N-heterocyclic compounds. Their unique three-dimensional architecture, featuring a nitrogen atom and a spirocyclic ketal functionality, is a cornerstone of numerous natural products, including marine toxins like the azaspiracids, and is a privileged scaffold in medicinal chemistry. For researchers in natural product discovery and drug development, the unambiguous structural elucidation of these molecules is paramount. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural insight.[1][2]

However, the information gleaned from a mass spectrum is entirely dependent on the method used to ionize and fragment the molecule. The choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) is not trivial; it fundamentally dictates the nature of the resulting fragmentation pattern and, consequently, the structural data one can obtain.[3][4]

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple listing of methods. It provides a comparative analysis of EI and ESI for the characterization of azaspiro ketals, explaining the causal mechanisms behind their distinct fragmentation behaviors. We will explore the charge-driven pathways of ESI using the well-documented azaspiracids as a case study and contrast them with the radical-initiated fragmentation characteristic of EI, providing the logical framework needed to select the optimal analytical strategy.

Pillar 1: Electrospray Ionization (ESI) – Mapping Complex Structures Through Charge-Remote Fragmentation

Electrospray ionization is the cornerstone of modern liquid chromatography-mass spectrometry (LC-MS).[2][3] Its genius lies in its gentleness; it transfers molecules from a liquid phase into the gas phase as intact, charged ions, typically through protonation ([M+H]⁺) or deprotonation ([M-H]⁻).[3][5] This "soft" ionization preserves the molecular ion, making molecular weight determination straightforward. The real structural work begins in the subsequent stage: tandem mass spectrometry (MS/MS), where these protonated molecules are subjected to Collision-Induced Dissociation (CID) to generate structurally informative fragments.

The nitrogen atom in the azaspiro ketal core is a ready site for protonation. This localized charge directs the fragmentation cascade, but in large, complex molecules, charge-remote fragmentation—where cleavage occurs at a distance from the initial charge site—becomes highly significant.[6]

Case Study: The Fragmentation of Azaspiracids

The azaspiracids, a group of complex polyether marine toxins, serve as an exemplary case for understanding ESI-MS/MS fragmentation of azaspiro ketals.[7][8] Extensive studies using ion-trap and hybrid quadrupole time-of-flight (QqTOF) mass spectrometers have mapped their fragmentation in detail.[6][7]

Upon CID, the protonated azaspiracid molecule undergoes a series of characteristic cleavages across its carbon skeleton. These are not random bond breakages but predictable pathways that allow researchers to "read" the structure of the molecule. Key observed fragmentation pathways include:

  • Sequential Neutral Loss of Water: The spectra are often characterized by multiple losses of water ([M+H - nH₂O]⁺), which can be pinpointed to specific locations, such as vicinal diols, through techniques like hydrogen/deuterium exchange.[7]

  • Ring Cleavages: The most structurally informative fragments arise from cleavages of the various rings in the polyether backbone. Cleavages of the A-ring, C-ring, and E-ring have been identified as particularly useful for distinguishing between different azaspiracid analogues.[6][7]

  • Specific Bond Fissions: Cleavages at specific carbon-carbon bonds, such as the C19-C20 and C27-C28 bonds, produce ions that are common to all azaspiracids, helping to confirm the general scaffold.[6][7]

The fragmentation of the A-ring is noted as being particularly facile and is often exploited in developing targeted LC-MS/MS methods for sensitive detection.[7]

ESI_Fragmentation cluster_cleavages Characteristic Backbone Cleavages M [M+H]⁺ (Protonated Azaspiracid) H2O Loss of H₂O M->H2O Frags Backbone Fragments (Nitrogen-Containing Ions) M->Frags CID H2O->M -nH₂O A_Ring A-Ring Cleavage (Analog Specific) Frags->A_Ring e.g. C_Ring C-Ring Cleavage (Analog Specific) Frags->C_Ring E_Ring E-Ring Cleavage (Common Fragment) Frags->E_Ring C19_C20 C19-C20 Cleavage (Analog Specific) Frags->C19_C20 C27_C28 C27-C28 Cleavage (Common Fragment) Frags->C27_C28

Quantitative Data: ESI-MS/MS of Azaspiracid-1 (AZA1)

The table below summarizes the major product ions observed in the CID spectrum of protonated Azaspiracid-1, demonstrating how different cleavages produce a rich tapestry of structural data.

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragmentation Origin Significance
842.5824.5[M+H - H₂O]⁺Initial dehydration
842.5672.4Cleavage of A- and B-ringsDistinguishes AZA1 from analogues
842.5506.3Cleavage of E-ringConfirms core structural element
842.5408.3Cleavage of G-ringConfirms core structural element
842.5366.2Cleavage of C19-C20 bondDistinguishes AZA1 from analogues

Data synthesized from findings reported in scientific literature.[6][7][8]

Pillar 2: Electron Ionization (EI) – Elucidating the Core Scaffold via Radical-Initiated Fragmentation

Electron Ionization is a classic, high-energy technique most often paired with Gas Chromatography (GC-MS).[9][10] It operates on a fundamentally different principle than ESI. Gaseous analyte molecules are bombarded with a beam of high-energy (typically 70 eV) electrons. This bombardment ejects an electron from the molecule, creating a positively charged radical cation (M⁺•).[9][11] This radical cation is highly energetic and unstable, rapidly undergoing extensive and complex fragmentation.[9]

While this "hard" ionization can sometimes lead to the complete disappearance of the molecular ion peak, the resulting fragmentation pattern is highly reproducible and information-rich, acting as a veritable "fingerprint" of the molecule.[10][12]

For an azaspiro ketal, the initial radical cation can be formed by losing an electron from several sites, but the non-bonding electrons on the nitrogen and oxygen atoms are the most likely candidates. The subsequent fragmentation is driven by the presence of the radical and the charge.

Predicted EI Fragmentation Pathways for a Simple Azaspiro Ketal

Unlike the well-documented ESI fragmentation of azaspiracids, detailed EI spectra for a wide range of azaspiro ketals are less common in readily available literature. However, we can predict the major fragmentation pathways based on well-established principles of mass spectrometry for amines and ketals.[13]

  • Alpha-Cleavage: This is the most dominant fragmentation pathway for amines. It involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. This is a powerful, directing fragmentation that immediately provides information about the substitution pattern around the nitrogen. The resulting iminium ion is resonance-stabilized and often gives rise to the base peak in the spectrum.

  • Ketal Fragmentation: The ketal group can fragment through cleavage of the C-O bond, initiated by the radical on the oxygen atom, or through ring-opening reactions. This can lead to the loss of alkoxy radicals or small neutral molecules.

  • Ring Fission: The spirocyclic rings themselves can undergo cleavage, often initiated by one of the primary fragmentation events, leading to a series of smaller fragment ions.

EI_Fragmentation M Molecule (M) M_plus Radical Cation [M]⁺• M->M_plus + 70 eV e⁻ Alpha_Cleavage α-Cleavage (C-C bond next to N) M_plus->Alpha_Cleavage Ketal_Frag Ketal Fragmentation (C-O bond cleavage) M_plus->Ketal_Frag Ring_Fission Ring Fission M_plus->Ring_Fission Iminium_Ion Iminium Ion (Stabilized, often Base Peak) Alpha_Cleavage->Iminium_Ion Oxonium_Ion Oxonium Ion Ketal_Frag->Oxonium_Ion Other_Frags Smaller Fragments Iminium_Ion->Other_Frags

Pillar 3: A Comparative Guide – ESI vs. EI for Azaspiro Ketal Analysis

The choice between ESI and EI is a choice between two different analytical philosophies. ESI provides a clear molecular weight and allows for controlled, stepwise fragmentation (MSⁿ) to map out a complex structure. EI provides a complex but highly reproducible fingerprint that is excellent for identifying known compounds via library matching or for deducing the structure of smaller molecules based on fundamental fragmentation rules.

FeatureElectrospray Ionization (ESI) Electron Ionization (EI)
Coupling Technique Liquid Chromatography (LC-MS)[3]Gas Chromatography (GC-MS)[3][9]
Ionization Principle "Soft" Ionization; Proton Transfer[3]"Hard" Ionization; Electron Bombardment[9]
Primary Ion Formed Protonated Molecule [M+H]⁺Radical Cation [M]⁺•
Molecular Ion Peak Almost always the base peakMay be weak or absent[11]
Fragmentation Minimal in the source; induced by CID[7]Extensive and spontaneous in the source[9]
Key Fragmentation Driver Proton location (charge-directed)Radical site (radical-directed)
Dominant Pathways Neutral losses, charge-remote cleavagesAlpha-cleavage, rearrangements
Reproducibility Spectra can vary with instrument/conditionsHighly reproducible, ideal for libraries[10]
Best For... Large, polar, thermally labile molecules; confirming MW; detailed mapping of complex structures.Smaller, volatile, thermally stable molecules; library identification; elucidating core scaffolds.

Experimental Protocols: A Self-Validating System

A trustworthy result begins with a robust protocol. Below are step-by-step methodologies for the analysis of azaspiro ketals using both LC-MS/MS and GC-MS. These protocols are designed as self-validating systems, incorporating necessary quality controls.

Workflow cluster_lcms LC-MS/MS Path cluster_gcms GC-MS Path Sample Sample Preparation (Dissolution, Dilution) Sep Chromatographic Separation Sample->Sep QC QC Sample Prep (Blank, Standard) QC->Sep LCMS LC-MS/MS Analysis (ESI) MS Mass Analysis (MS1 Scan) LCMS->MS GCMS GC-MS Analysis (EI) MSMS Fragmentation & Analysis (MS/MS or Full Scan) GCMS->MSMS Simultaneous Ionization & Fragmentation Sep->LCMS Choice of Technique Sep->GCMS Choice of Technique MS->MSMS Data Data Processing (Integration, Library Search) MSMS->Data Report Structural Elucidation & Reporting Data->Report

Protocol 1: LC-MS/MS Analysis with ESI

This protocol is ideal for non-volatile or thermally sensitive azaspiro ketals.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.[14]

    • Perform serial dilutions of the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.[1][14] The formic acid aids in protonation for positive ion mode.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

    • Prepare a "blank" sample using only the final dilution solvent to check for system contamination.[15]

  • Instrumentation & Conditions:

    • LC System: Utilize a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

    • MS System: Couple the LC to a QqTOF or Ion Trap mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • MS Parameters: Capillary voltage: 3.5-4.0 kV; Desolvation temperature: 300-350°C.[16]

  • Data Acquisition:

    • Step 1 (MS1 Scan): Perform a full scan from m/z 100-1000 to identify the [M+H]⁺ ion of the target compound.

    • Step 2 (MS/MS Scan): Use a data-dependent acquisition (DDA) mode. The instrument will automatically select the most intense ions from the MS1 scan (e.g., the top 3) for fragmentation via CID and acquire their product ion spectra. Set a normalized collision energy ramp (e.g., 15-40 eV) to ensure a good range of fragments.

Protocol 2: GC-MS Analysis with EI

This protocol is suitable for azaspiro ketals that are volatile and thermally stable.

  • Sample Preparation:

    • Dissolve the sample in a volatile, non-polar solvent like dichloromethane (DCM) or ethyl acetate to a concentration of approximately 10-100 µg/mL.[17]

    • Ensure the sample is anhydrous, as water can interfere with some GC columns.

    • Transfer the solution to a GC autosampler vial with a septum cap.

    • Note: If the compound is not sufficiently volatile, chemical derivatization (e.g., trimethylsilylation) may be necessary, though this will alter the fragmentation pattern.[18]

  • Instrumentation & Conditions:

    • GC System: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Port: Split/splitless injector at 250°C. Use split mode (e.g., 20:1 split ratio) to avoid overloading the column.

    • Oven Program: Start at 60°C (hold for 1 min), ramp at 10°C/min to 300°C (hold for 5 min).[19]

    • MS System: Standard quadrupole or TOF mass spectrometer with an EI source.

    • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition:

    • Source Temperature: 230°C.

    • Electron Energy: 70 eV.[9]

    • Solvent Delay: Set a 3-4 minute solvent delay to prevent the high concentration of solvent from reaching and saturating the MS detector.[20]

    • Scan Range: Acquire data from m/z 40-600. The full scan spectrum is acquired continuously throughout the GC run.

Conclusion

The mass spectrometric analysis of azaspiro ketals is a tale of two techniques. ESI-MS/MS excels at the analysis of large, complex, and fragile structures, providing a definitive molecular weight and enabling a logical, stepwise deconstruction of the molecule through controlled fragmentation. Its application to the azaspiracids has been instrumental in their characterization. In contrast, EI-MS provides a robust, high-energy fragmentation fingerprint, ideal for smaller, more volatile azaspiro ketals where alpha-cleavage next to the nitrogen atom can rapidly reveal the core structure. The choice is not about which technique is "better," but which technique is better suited to the specific question being asked. A comprehensive analytical laboratory should leverage both, using LC-ESI-MS/MS to map the periphery of complex molecules and GC-EI-MS to probe the fundamental architecture of the core scaffold.

References

  • DRI STANDARD OPERATING PROCEDURE. (2008). Analysis of Semi-volatile Organic Compounds by GC/MS. Desert Research Institute. Available at: [Link]

  • The University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE: Gas Chromatography Mass Spectrometer (GCMS). Available at: [Link]

  • CBIC. (n.d.). GCMS Standard Operating Procedure. Available at: [Link]

  • State of New Jersey. (2009). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Department of Environmental Protection. Available at: [Link]

  • University of California, Irvine. (n.d.). GC-MS of Generic Organic Compounds. Available at: [Link]

  • Guella, G., et al. (2003). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Journal of Mass Spectrometry, 38(6), 634-43. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

  • Ma, L., & Fung, E. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (54), 2913. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Zhang, H., & Zhang, D. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 3-9. Available at: [Link]

  • Li, W., et al. (2013). Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. John Wiley & Sons. Available at: [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. Available at: [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23153-23161. Available at: [Link]

  • O'Driscoll, D., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry, 38(11), 1167-78. Available at: [Link]

  • Lehane, M., et al. (2002). Studies on azaspiracid biotoxins. II. Mass spectral behavior and structural elucidation of azaspiracid analogs. Journal of Natural Products, 65(11), 1579-84. Available at: [Link]

  • Hamilton, B., et al. (2004). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. Rapid Communications in Mass Spectrometry, 18(3), 358-64. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • Chin, M. (2023). Aspects of Ionization Techniques in High Energy Electrons. Walsh Medical Media. Available at: [Link]

  • Lemaire, J., et al. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(5), 566-87. Available at: [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Dias, F. G., & Lanças, F. M. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Current Opinion in Biotechnology, 82, 102965. Available at: [Link]

  • Vaia. (2023). Interpretation of Mass Spectra: Mclafferty, EI Techniques. Available at: [Link]

  • de Paula, J. C., et al. (2014). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 25(5). Available at: [Link]

  • Tice, J. F. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available at: [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Wang, S., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Analytical Chemistry, 94(3), 1559-1566. Available at: [Link]

  • Fowlkes, J. D., et al. (2022). In Situ Time-of-Flight Mass Spectrometry of Ionic Fragments Induced by Focused Electron Beam Irradiation: Investigation of Electron Driven Surface Chemistry inside an SEM under High Vacuum. Micromachines, 13(8), 1269. Available at: [Link]

  • Office of Justice Programs. (n.d.). Structural Characterization of Emerging Synthetic Drugs. Available at: [Link]

  • Potapov, A. M., et al. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds, 36(7), 812-817. Available at: [Link]

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A Comparative Guide to Azaspiro[3.4]octane Scaffolds: 2,2-Dimethoxy-6-azaspiro[3.4]octane vs. 2,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to new chemical space is paramount. Spirocyclic systems, characterized by two rings connected through a single atom, are of particular interest due to their inherent three-dimensionality and conformational rigidity.[1] These features can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of two related but functionally distinct spirocyclic scaffolds: 2,2-Dimethoxy-6-azaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane. We will explore their structural differences, physicochemical properties, synthesis, reactivity, and applications to inform strategic decisions in drug discovery programs.

Core Structures and Physicochemical Properties

The fundamental difference between these two scaffolds lies in the substitution of the cyclobutane ring. In 2,2-Dimethoxy-6-azaspiro[3.4]octane, the C2 position is a ketal, masking a ketone functionality. In contrast, 2,6-diazaspiro[3.4]octane incorporates a second nitrogen atom at this position, creating a diamine structure that serves as a rigid, three-dimensional bioisostere of piperazine.[2][3]

Figure 1a: 2,2-Dimethoxy-6-azaspiro[3.4]octane

Figure 1b: 2,6-diazaspiro[3.4]octane (shown as a representative N-methyl, N'-benzyl derivative)

This seemingly subtle structural change has significant implications for the molecule's physicochemical properties, as summarized in the table below.

Property2,2-Dimethoxy-6-azaspiro[3.4]octane2,6-diazaspiro[3.4]octaneRationale & Implication
Molecular Formula C₉H₁₇NO₂C₆H₁₂N₂The dimethoxy variant has a higher carbon and oxygen count.
Molecular Weight 171.24 g/mol 112.17 g/mol [4]Lower molecular weight is often favored in fragment-based drug design.
Predicted XLogP 0.2-0.9The additional polar N-H group in the diaza-scaffold significantly reduces lipophilicity, which can improve aqueous solubility.
TPSA 21.7 Ų27.8 ŲHigher TPSA for the diaza-scaffold suggests greater potential for hydrogen bonding and improved solubility, but potentially lower cell permeability.
H-Bond Donors 12The two amine protons on the diaza-scaffold provide more opportunities for directed interactions with biological targets.
H-Bond Acceptors 32The two ether oxygens and the nitrogen of the dimethoxy variant act as acceptors.

Synthesis and Strategic Accessibility

The synthetic accessibility of a scaffold is a critical factor for its utility in extensive medicinal chemistry campaigns.

2,6-Diazaspiro[3.4]octane: This scaffold is well-documented, and several synthetic routes are available, making it readily accessible. A common and efficient method is the [3+2] cycloaddition reaction between an α,β-unsaturated ester derived from N-Boc-azetidin-3-one and an azomethine ylide precursor.[5][6] This approach allows for the synthesis of multi-gram quantities.[7]

A key advantage of this scaffold is the ability to install orthogonal protecting groups on the two nitrogen atoms (e.g., Boc and Benzyl).[8] This strategy is crucial as it allows for the selective functionalization of each nitrogen independently, providing precise control over the introduction of various substituents and enabling the exploration of diverse chemical space.[8][9]

cluster_0 Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane N-Boc-azetidin-3-one N-Boc-azetidin-3-one Unsaturated_Ester α,β-Unsaturated Ester N-Boc-azetidin-3-one->Unsaturated_Ester Horner-Wadsworth-Emmons Cycloaddition [3+2] Cycloaddition (with Azomethine Ylide) Unsaturated_Ester->Cycloaddition Protected_Scaffold N-Boc, N'-Benzyl 2,6-Diazaspiro[3.4]octane Cycloaddition->Protected_Scaffold

A generalized synthetic workflow for 2,6-diazaspiro[3.4]octane.

2,2-Dimethoxy-6-azaspiro[3.4]octane: Specific, scalable syntheses for this exact molecule are less prevalent in the literature, suggesting it is more of a niche building block. A plausible route would involve the synthesis of the corresponding ketone, 6-azaspiro[3.4]octan-2-one, followed by ketalization. The parent 2-azaspiro[3.4]octane core (an isomer) has been synthesized via several routes, including the annulation of a cyclopentane or cyclobutane ring. A similar strategy could be adapted, starting from a suitably functionalized cyclobutanone derivative that already contains the dimethoxy ketal.

Reactivity and Chemical Space Exploration

The divergent functionalities of these two scaffolds dictate their reactivity and the strategies for their elaboration.

2,6-Diazaspiro[3.4]octane: The Dual-Vector Scaffold With two distinct secondary amines, this scaffold offers two points for diversification. The power of orthogonal protection allows chemists to build out from the azetidine nitrogen (N2) or the pyrrolidine nitrogen (N6) selectively.[8] This is invaluable for structure-activity relationship (SAR) studies, as it allows for the systematic exploration of how substituents at different positions affect biological activity and properties.

cluster_1 Orthogonal Functionalization Strategy Start N-Boc, N'-Benzyl Protected Scaffold Deboc Boc Deprotection (e.g., TFA) Start->Deboc Func_N2 Functionalize N2 (e.g., Acylation, Alkylation) Deboc->Func_N2 Debenzyl Benzyl Deprotection (e.g., Hydrogenolysis) Func_N2->Debenzyl Func_N6 Functionalize N6 Debenzyl->Func_N6 Final Disubstituted Product Func_N6->Final

Selective functionalization enabled by orthogonal protecting groups.

2,2-Dimethoxy-6-azaspiro[3.4]octane: The Latent Carbonyl This scaffold possesses a single secondary amine (N6), which is the primary site for standard functionalization reactions like acylation, alkylation, and reductive amination. The key feature is the dimethoxy ketal. This group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to unmask a ketone at the C2 position. This "latent" functionality allows for a multi-stage derivatization strategy. A molecule can be built out from the nitrogen, and then, at a later synthetic step, the ketone can be revealed for further transformations, such as reduction to an alcohol, reductive amination to introduce a new amine, or Wittig-type reactions.

Applications in Medicinal Chemistry

2,6-Diazaspiro[3.4]octane: The utility of this scaffold is extensively demonstrated in drug discovery literature. Its rigid structure makes it an excellent bioisostere for the more flexible piperazine ring, a common motif in CNS-active drugs.[10][11] By constraining the conformation, it's possible to improve selectivity and reduce off-target effects.

  • Antitubercular Agents: The scaffold has been used as the core for developing remarkably potent antitubercular leads.[5][12][13]

  • Sigma-1 Receptor Antagonists: Derivatives have been designed as potent antagonists for the sigma-1 receptor, a target for pain management, with compounds showing the ability to enhance the effect of morphine and rescue analgesic tolerance.[14]

  • Antimalarials: A novel diazaspiro[3.4]octane series was identified from a high-throughput screen to have activity against multiple stages of the Plasmodium falciparum parasite.

  • Other Targets: The core has been incorporated into inhibitors of Hepatitis B capsid protein, menin-MLL1 interaction for cancer, and dopamine D3 receptor antagonists.[5]

2,2-Dimethoxy-6-azaspiro[3.4]octane: While there are fewer published examples of this specific scaffold in advanced drug candidates, its value lies in its role as a specialized building block. It can be considered a constrained analog of piperidine with a masked ketone. This makes it a valuable precursor for synthesizing 6-azaspiro[3.4]octan-2-one derivatives. Spirocyclic ketones and their derivatives are important in developing inhibitors for targets like Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy.[15] The ability to introduce functionality at the nitrogen and then reveal the ketone provides a unique synthetic handle for creating complex, three-dimensional molecules.

Experimental Protocol: N-Acylation of a Protected 2,6-Diazaspiro[3.4]octane

This protocol provides a representative example of functionalizing the azetidine nitrogen after selective deprotection.

Objective: To acylate the N2 position of N'-benzyl-2,6-diazaspiro[3.4]octane following the removal of an N-Boc protecting group.

Step 1: Boc Deprotection

  • Dissolve N-Boc, N'-benzyl-2,6-diazaspiro[3.4]octane (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The resulting TFA salt is often used directly in the next step.

Step 2: N-Acylation

  • Dissolve the crude TFA salt from Step 1 in a suitable aprotic solvent like DCM or THF.

  • Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq), to neutralize the TFA salt and act as an acid scavenger.

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride or a desired acid chloride, 1.1 eq).

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring for completion.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the desired N-acylated product.

Conclusion

Both 2,2-Dimethoxy-6-azaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane are valuable scaffolds for drug discovery, but their strategic applications differ significantly.

  • 2,6-Diazaspiro[3.4]octane is a well-established, synthetically accessible, and versatile scaffold. Its primary strength lies in its role as a rigid piperazine bioisostere with two distinct points for diversification, enabled by orthogonal protection strategies. It is the ideal choice for programs requiring systematic SAR exploration around a central diamine core.

  • 2,2-Dimethoxy-6-azaspiro[3.4]octane is a more specialized building block. Its utility comes from the combination of a single amine for primary vector growth and a latent, acid-labile ketone. This makes it suitable for multi-stage synthetic plans where a carbonyl or alcohol functionality is desired for late-stage modification or as a key pharmacophoric element.

The choice between these two scaffolds should be driven by the specific goals of the medicinal chemistry program, considering the desired points of diversification, the target's pharmacophore requirements, and the overall synthetic strategy.

References

  • Wrobleski, S. T., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Organic Letters. Available at: [Link]

  • Yuan, C., et al. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. Available at: [Link]

  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. Available at: [Link]

  • Al-karkhi, A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences. Available at: [Link]

  • Wrobleski, S. T., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. Available at: [Link]

  • Wang, R., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-karkhi, A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed. Available at: [Link]

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tummatorn, J., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. Available at: [Link]

  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • Al-karkhi, A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ResearchGate. Available at: [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry.
  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Yuan, C., et al. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for 6-Oxaspiro[3.4]octan-2-one Derivatives in Medicinal Chemistry. BenchChem.
  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed. Available at: [Link]

  • US EPA. (2025). 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Meyers, A. I., et al. (1993). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.
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  • PubChem. (n.d.). 2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. PubChem. Retrieved February 23, 2026, from [Link]

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A Senior Application Scientist's Guide to HPLC Method Development for Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic framework for developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the analysis of azaspiro compounds. Moving beyond a simple checklist, we will explore the causal relationships between analyte chemistry, column selection, and mobile phase parameters to build a self-validating, science-based analytical procedure. This document is intended for researchers, analytical scientists, and drug development professionals seeking to overcome the unique challenges presented by this important class of molecules.

Introduction: The Analytical Challenge of Azaspiro Compounds

Azaspiro compounds, characterized by a spirocyclic ring system containing at least one nitrogen atom, are a cornerstone of modern medicinal chemistry, found in numerous pharmaceuticals. Their rigid, three-dimensional structure and inherent basicity, conferred by the nitrogen atom, present distinct challenges in reversed-phase HPLC.

The primary difficulty arises from the interaction between the basic nitrogen center and residual silanol groups on the silica-based stationary phases commonly used in HPLC.[1][2] At neutral or mid-range pH, these silanol groups can be ionized (SiO-), leading to secondary ionic interactions with the protonated basic analyte (R3NH+).[3] This unwanted interaction is a primary cause of significant chromatographic issues, including:

  • Peak Tailing: Asymmetrical peaks with a drawn-out trailing edge.[2][4][5]

  • Poor Efficiency: Broad peaks with low plate counts.

  • Variable Retention Times: Lack of method robustness.

Therefore, a successful method development strategy must be explicitly designed to mitigate these adverse interactions from the outset.

Part 1: The Method Development Funnel: A Strategic Workflow

We advocate for a systematic, funnel-like approach to method development. This strategy begins with broad screening and progressively narrows the experimental space to arrive at a single, optimized, and robust method.

MethodDevelopmentFunnel cluster_0 cluster_1 A Step 1: Analyte Characterization & Initial Screening B Step 2: Mobile Phase pH & Buffer Optimization A->B Select best column chemistry C Step 3: Gradient & Temperature Optimization B->C Define optimal pH D Step 4: Method Validation & Finalization C->D Finalize separation conditions lab ROBUST HPLC METHOD D->lab pH_Effect cluster_Analyte Azaspiro Analyte (Basic) cluster_Silanol Silica Surface Silanol (Acidic) cluster_Outcome Chromatographic Result Analyte_Low_pH Protonated (R3NH+) More Polar Bad_Peak Peak Tailing (Ionic Interaction) Analyte_Low_pH->Bad_Peak Attraction Analyte_High_pH Neutral (R3N) Less Polar Silanol_Low_pH Protonated (Si-OH) Less Interactive Good_Peak Good Peak Shape (Suppressed Interaction) Silanol_Low_pH->Good_Peak Minimal Interaction Silanol_Mid_pH Ionized (Si-O-) Highly Interactive Silanol_Mid_pH->Bad_Peak Strong Interaction Low_pH_Condition Low pH Mobile Phase (e.g., pH 2.5) Low_pH_Condition->Analyte_Low_pH Low_pH_Condition->Silanol_Low_pH Mid_pH_Condition Mid pH Mobile Phase (e.g., pH 6-7) Mid_pH_Condition->Analyte_Low_pH Mid_pH_Condition->Silanol_Mid_pH

Caption: Effect of mobile phase pH on analyte, stationary phase, and peak shape.

2.1. pH Scouting Protocol: Using the best column from Step 1, perform runs at three different pH values.

  • Prepare Buffers: Create mobile phases at pH 2.5, 4.5, and 7.0 (if using a column stable at neutral pH). Use appropriate buffers for each range (e.g., phosphate for low pH, ammonium acetate for mid-range).

  • Run Isocratic/Gradient: Use a consistent organic solvent percentage or gradient program for each pH condition.

  • Analyze Results: Evaluate how pH affects the retention time and selectivity between the main peak and any impurities. Lowering the pH typically reduces retention for basic compounds because they become more polar (protonated), while also improving peak shape by suppressing silanol ionization. [5][6]Increasing pH can increase retention but may worsen peak shape on standard silica columns. [7][8]

Step 3: Gradient and Temperature Optimization

With the column and pH defined, the final step is to optimize the gradient steepness and column temperature to achieve the required resolution in the shortest possible run time.

  • Gradient Optimization: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks. [9]2. Temperature Control: Increasing the column temperature (e.g., from 30°C to 40°C) typically decreases retention times and can improve peak efficiency by reducing mobile phase viscosity. However, it can also alter selectivity.

Part 2: Comparative Case Study: Separation of "Azaspiro-A"

To illustrate the practical application of this guide, we present a comparative study on a hypothetical drug candidate, "Azaspiro-A," and its critical process impurity.

Objective: To develop a separation method capable of resolving Azaspiro-A from its key impurity with a resolution (Rs) > 2.0 and a tailing factor (Tf) < 1.5 for the main peak.

Screening Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 35°C

  • Columns:

    • Standard C18 (5 µm, Type A Silica)

    • Modern End-Capped C18 (3 µm, Type B Silica)

    • Phenyl-Hexyl (3 µm, Type B Silica)

Results:

Column TypeAnalyteRetention Time (min)Tailing Factor (Tf)Resolution (Rs)Efficiency (N)
1. Standard C18 Impurity8.121.4-10,500
Azaspiro-A8.552.1 1.38,200
2. Modern C18 Impurity9.541.2-18,100
Azaspiro-A10.111.3 2.117,500
3. Phenyl-Hexyl Azaspiro-A10.891.1 -21,500
Impurity11.731.23.5 22,300

Analysis of Results:

  • Standard C18: This column failed to meet the objectives. The peak for Azaspiro-A exhibited significant tailing (Tf = 2.1), a direct result of strong silanol interactions. The resolution from the impurity was also inadequate (Rs = 1.3).

  • Modern End-Capped C18: This column provided a significant improvement. The use of high-purity, end-capped silica dramatically reduced tailing (Tf = 1.3), meeting the acceptance criteria. The resolution was also acceptable (Rs = 2.1). This demonstrates the fundamental importance of using modern column technology for basic compounds.

  • Phenyl-Hexyl: This column provided the best overall performance. Not only was the peak shape excellent (Tf = 1.1), but the selectivity was also different. The elution order of the impurity and the main analyte was reversed, and the resolution increased substantially to 3.5. This highlights the power of screening alternative stationary phase chemistries to achieve superior separations.

Part 3: Method Validation

Once the final chromatographic conditions are established, the method must be validated to demonstrate its suitability for its intended purpose. [10][11]Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. [12][13][14] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value (often assessed by spike/recovery experiments).

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly (evaluated at repeatability and intermediate precision levels).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be suitable.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.1, temperature ±2°C), providing an indication of its reliability during normal usage. [15]

Conclusion

Developing a robust HPLC method for azaspiro compounds is a systematic process that hinges on proactively mitigating the adverse effects of silanol interactions. By understanding the analyte's basicity, strategically screening modern columns with diverse selectivities (especially high-purity, end-capped C18 and Phenyl-Hexyl phases), and carefully optimizing the mobile phase pH, scientists can overcome common challenges like peak tailing. The comparative data clearly shows that moving beyond traditional C18 columns to newer generation phases is not just an improvement, but often a necessity for achieving accurate, reproducible, and reliable results in the analysis of these critical pharmaceutical compounds.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
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  • Control pH During Method Development for Better Chrom
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
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  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance.
  • Exploring the Role of pH in HPLC Separ
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? Contract Pharma.
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  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent Technologies.
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  • HPLC Column Selection Guide. SCION Instruments.
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Introduction: The Rising Significance of Spirocycles and the Imperative of Purity

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Characterization of 6-Azaspiro[3.4]octane Impurities for Pharmaceutical Development

The 6-azaspiro[3.4]octane motif is a key structural component in modern medicinal chemistry. As a saturated spirocycle, it offers a unique three-dimensional architecture that provides novel conformational constraints, enabling the exploration of new chemical spaces in drug design.[1] Its rigid framework can enhance target selectivity and improve the physicochemical properties of drug candidates. Analogous spirocyclic structures, such as 2,6-diazaspiro[3.4]octane, are found in compounds investigated for a wide range of biological activities, including treatments for cancer, diabetes, and hepatitis B.[2]

However, the synthetic route to any active pharmaceutical ingredient (API) is invariably accompanied by the formation of impurities. These unwanted substances can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product.[3][4] For drug development professionals, the rigorous identification, quantification, and control of these impurities are not merely a matter of quality control but a fundamental requirement for ensuring the safety and efficacy of the final therapeutic product, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

This guide provides a comparative analysis of the primary analytical techniques used to characterize impurities in 6-azaspiro[3.4]octane. We will delve into the practical applications of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to guide researchers in developing a robust impurity profiling strategy.

Understanding the Impurity Landscape: Sources and Structures

A self-validating analytical approach begins with a theoretical understanding of the potential impurities. These can be broadly categorized as organic, inorganic, and residual solvents.[3][5]

  • Organic Impurities: These are the most critical to characterize due to their structural similarity to the API and potential pharmacological activity.

    • Process-Related Impurities: Includes unreacted starting materials, intermediates that failed to convert to the final product, and by-products from competing reaction pathways. For instance, in syntheses involving cyclization, incomplete ring formation can be a source of impurities.

    • Degradation Products: 6-Azaspiro[3.4]octane, being a secondary amine, is susceptible to oxidation or reaction with other components in a formulation, especially under stress conditions like heat or light.[4]

  • Inorganic Impurities: These typically originate from reagents, catalysts (e.g., residual palladium from hydrogenation steps), or leaching from manufacturing equipment.[6]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed can affect the physicochemical properties and safety of the drug substance.

Below is a workflow illustrating the comprehensive strategy for impurity identification.

G cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Identification & Structural Elucidation cluster_2 Phase 3: Quantification & Reporting API 6-Azaspiro[3.4]octane (API Batch) Prep Sample Preparation (Dilution in appropriate solvent) API->Prep HPLC HPLC-UV/MS (For non-volatile impurities) Prep->HPLC Primary Analysis GCMS GC-MS (For volatile impurities) Prep->GCMS Volatile Analysis Data Data Review: - Compare to Reference Standard - Identify Unknown Peaks HPLC->Data GCMS->Data Isolate Impurity Isolation (Preparative HPLC/Chromatography) Data->Isolate If unknown impurity > threshold Quant Method Validation & Quantification of Impurities Data->Quant If all impurities are known NMR NMR Spectroscopy (1H, 13C, 2D-NMR) Isolate->NMR Structure Structure Elucidation of Unknown Impurity NMR->Structure Structure->Quant Report Final Impurity Profile Report Quant->Report

Caption: A comprehensive workflow for the characterization of impurities in 6-azaspiro[3.4]octane.

Comparative Guide to Analytical Methodologies

The choice of an analytical technique is dictated by the physicochemical properties of the impurities being targeted. A multi-pronged approach is essential for a complete profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, and the mass spectrometer provides mass information for identification.

Expertise & Causality: For amine analysis, standard silica columns can cause significant peak tailing due to the basic nature of the analyte interacting with acidic silanol groups on the column surface.[7] Therefore, the choice of a deactivated column, such as a DB-5MS or one specifically designed for amines, is critical. Derivatization can sometimes be employed to reduce the polarity and improve the chromatography of primary and secondary amines, although this adds complexity to the sample preparation.[8]

Application for 6-Azaspiro[3.4]octane:

  • Ideal for: Identifying residual solvents, volatile starting materials, and low molecular weight by-products.

  • Ionization: Electron Impact (EI) provides a reproducible fragmentation pattern for library matching, while Chemical Ionization (CI) is a softer technique that often preserves the molecular ion, which is crucial for confirming the molecular weight of an unknown impurity.[9]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the workhorse of pharmaceutical impurity analysis, excelling at the separation of a wide range of non-volatile and thermally labile compounds. Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Expertise & Causality: Reverse-phase (RP) HPLC is the most common mode used. For a basic compound like 6-azaspiro[3.4]octane, peak shape can be improved by using a mobile phase with a slightly acidic pH (e.g., using formic acid or phosphoric acid) to ensure the analyte is in its protonated form, which minimizes interactions with residual silanols on the column.[10] The choice of detector is also crucial. A UV detector is standard, but if an impurity lacks a chromophore, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be necessary.[11][12] Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity for impurity identification.

Application for 6-Azaspiro[3.4]octane:

  • Ideal for: Separating the main API from structurally similar impurities, non-volatile intermediates, and degradation products.

  • Method: A gradient elution using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier) is a robust starting point.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most definitive structural information without the need for reference standards of the impurities themselves. It relies on the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, connectivity, and stereochemistry of a compound.

Expertise & Causality: While HPLC and GC-MS are excellent for detection and quantification, they often fall short in unambiguously identifying novel structures. When an unknown impurity is detected above the identification threshold, it must be isolated (e.g., by preparative HPLC) and subjected to NMR analysis. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically required to piece together the complete chemical structure.[13]

Application for 6-Azaspiro[3.4]octane:

  • Ideal for: Unambiguous structural elucidation of unknown impurities that cannot be identified by MS alone.

  • Key Advantage: Provides direct evidence of molecular structure, which is essential for assessing the potential toxicity of an impurity.

Data Presentation: A Comparative Summary

The following table summarizes the capabilities of each technique in the context of 6-azaspiro[3.4]octane impurity analysis.

Technique Principle Advantages Limitations Typical Impurities Detected
GC-MS Separation by volatility, detection by massHigh sensitivity for volatile compounds; provides structural information via fragmentation patterns.[8][9]Not suitable for non-volatile or thermally labile compounds; potential for peak tailing with amines.[7]Residual solvents, volatile starting materials, low MW by-products.
HPLC-UV/MS Separation by polarity, detection by UV/massVersatile for a wide range of compounds; high resolution and sensitivity (MS); well-established for pharmaceutical analysis.[10][14]Impurities must have a UV chromophore (for UV detection); MS detection can be suppressed by mobile phase modifiers.Non-volatile intermediates, by-products, degradation products.
NMR Nuclear spin in a magnetic fieldUnambiguous structure determination; no need for impurity reference standards; provides stereochemical information.[13]Low sensitivity (requires isolated, pure sample); expensive instrumentation; complex data interpretation.Any impurity that can be isolated in sufficient quantity (~1 mg).

Experimental Protocols

The following protocols are provided as a robust starting point for methodology development. They are designed to be self-validating by including system suitability checks.

Protocol 1: GC-MS Method for Volatile Impurities
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS with a quadrupole analyzer).

  • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or a similar deactivated column.[8]

  • Sample Preparation: Accurately weigh ~25 mg of 6-azaspiro[3.4]octane into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • GC Conditions:

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

    • Oven Program: Initial temperature 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C, hold for 5 min.[9]

    • Transfer Line: 280 °C.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 35-500.

  • System Suitability: Inject a standard solution containing known potential volatile impurities and the API to verify resolution and response.

  • Data Analysis: Integrate all peaks. Identify known impurities by retention time and mass spectrum comparison to standards. For unknowns, perform a library search (e.g., NIST) and analyze the fragmentation pattern.

Protocol 2: HPLC-UV/MS Method for Non-Volatile Impurities
  • Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Waters ACQUITY UPLC with a QDa or SQD2 detector).

  • Column: C18 reverse-phase column, 2.1 x 100 mm, 1.8 µm particle size.

  • Sample Preparation: Accurately weigh ~10 mg of 6-azaspiro[3.4]octane into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase A (0.1% formic acid in water).

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

  • Detection:

    • UV: 210 nm.

    • MS (ESI+): Scan range m/z 50-800.

  • System Suitability: Inject a standard solution containing the API and any known related substances to ensure adequate resolution (R > 2.0) between the API and the closest eluting impurity.

  • Data Analysis: Quantify impurities based on their peak area relative to the API peak area (assuming a response factor of 1.0 in the absence of standards). Identify peaks by matching retention times and mass-to-charge ratios with reference standards.

The workflow for using these analytical techniques in concert is visualized below.

G cluster_GC Volatile Analysis cluster_HPLC Non-Volatile Analysis cluster_NMR Structural Elucidation Sample API Sample GC_Prep Dilute in Methanol Sample->GC_Prep HPLC_Prep Dilute in Mobile Phase Sample->HPLC_Prep GC_Run Run GC-MS GC_Prep->GC_Run GC_Data Identify Solvents, Low MW Impurities GC_Run->GC_Data Report Final Impurity Profile Report GC_Data->Report HPLC_Run Run HPLC-UV/MS HPLC_Prep->HPLC_Run HPLC_Data Identify Related Substances HPLC_Run->HPLC_Data Isolate Isolate Unknown (Prep HPLC) HPLC_Data->Isolate Unknown > Threshold HPLC_Data->Report NMR_Run Acquire NMR Data (1D & 2D) Isolate->NMR_Run NMR_Data Confirm Structure NMR_Run->NMR_Data NMR_Data->Report

Caption: A logical workflow for the multi-technique analysis of 6-azaspiro[3.4]octane impurities.

Conclusion

The characterization of impurities in 6-azaspiro[3.4]octane is a critical activity in drug development that requires a strategic and orthogonal analytical approach. No single technique is sufficient to provide a complete impurity profile. A combination of GC-MS for volatile components and gradient HPLC-UV/MS for non-volatile related substances forms the foundation of a robust screening and quantification strategy. When unknown impurities are detected, isolation followed by NMR spectroscopy remains the definitive method for structural elucidation. By understanding the causality behind experimental choices and implementing these self-validating protocols, researchers can ensure the quality, safety, and regulatory compliance of their API, paving the way for successful drug development.

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A Senior Application Scientist's Guide to Ketal Purity Validation: A Comparative Analysis Featuring GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Ketals, frequently employed as protecting groups for carbonyls or as stable scaffolds in complex molecules, are no exception. Ensuring their purity requires robust analytical methods that can separate, identify, and quantify the target molecule alongside any process-related impurities or degradation products.

This guide provides an in-depth comparison of analytical techniques for validating ketal purity, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present validated experimental protocols, and compare GC-MS with orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to construct a self-validating analytical system.

The Primacy of GC-MS for Ketal Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier technique for the analysis of volatile and semi-volatile compounds, a category into which most ketals fall.[1][2] The power of this technique lies in its hybrid nature: the gas chromatograph separates individual components from a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides definitive identification based on their unique mass-to-charge ratio and fragmentation patterns.[3][4]

For a typical ketal, GC-MS analysis can provide:

  • Accurate Purity Determination: Expressed as a percentage of the total peak area in the chromatogram.

  • Comprehensive Impurity Profiling: Identification of starting materials (e.g., residual ketone or diol), byproducts (e.g., diketal), and degradation products.[5]

  • Structural Confirmation: The mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries for confident identification.[3]

Logical Workflow for GC-MS Purity Validation

The journey from receiving a sample to issuing a certificate of analysis is a structured process. Each step is designed to build upon the last, ensuring data integrity and confidence in the final purity value.

GCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Validation prep Dissolve Ketal in Volatile Solvent (e.g., Methanol, Dichloromethane) istd Spike with Internal Standard (for precise quantification) prep->istd inject Inject Sample into GC istd->inject gc_sep Separation on Capillary Column (e.g., DB-5ms or DB-WAX) inject->gc_sep ms_detect Ionization (EI) & Mass Analysis (Full Scan or SIM) gc_sep->ms_detect tic Generate Total Ion Chromatogram (TIC) ms_detect->tic integrate Integrate Peaks tic->integrate identify Identify Impurities via Mass Spectra & Library Match integrate->identify quantify Calculate Purity (% Area) & Impurity Levels identify->quantify validate Validate Method (Linearity, Precision, Accuracy) quantify->validate

Caption: A typical workflow for ketal purity validation using GC-MS.

Developing a Validated GC-MS Protocol: A Step-by-Step Guide

A robust analytical method is both precise and accurate. The following protocol is a self-validating system designed for the analysis of a generic ketal, such as 1,4-cyclohexanedione mono-ethylene ketal, and its potential diketal impurity.[5]

Experimental Protocol: GC-MS Purity Assay
  • Preparation of Solutions:

    • Solvent: Use HPLC-grade or GC-grade methanol.[5]

    • Internal Standard (ISTD) Stock (Optional but Recommended): Prepare a stock solution of a suitable internal standard (e.g., 1,4-Dioxane) at approximately 0.25 mg/mL in methanol.[5] An ISTD corrects for variations in injection volume.

    • Test Sample Preparation: Accurately weigh and dissolve the ketal sample in the chosen solvent (or ISTD solution) to a final concentration of ~10-20 mg/mL.[5]

  • Instrumentation and Conditions:

    • System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

    • GC Conditions:

      • Column: DB-WAX ETR, 30 m x 0.32 mm x 1.0 µm film thickness. Causality: A polar wax column provides excellent separation for polar analytes like ketals and their corresponding ketones.[5]

      • Carrier Gas: Helium at a constant pressure of 7.5 psi.[5]

      • Injector: Split/splitless inlet at 250 °C with a split ratio of 50:1. Causality: A high injector temperature ensures complete vaporization of the analyte, while the split ratio prevents column overloading with a concentrated sample.

      • Injection Volume: 1.0 µL.[5]

      • Oven Program: Start at 45 °C, hold for 4 minutes, then ramp at 60 °C/min to 250 °C and hold for 28 minutes. Causality: The initial hold allows for solvent focusing, while the rapid ramp effectively elutes the analytes, providing sharp peaks and a reasonable run time.[5]

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV. Causality: EI is a hard ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation.

      • Source Temperature: 230 °C.

      • Acquisition Mode: Full Scan from m/z 40-450. Causality: Full scan mode is used during method development to identify all potential impurities. For routine analysis of known impurities, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[6][7]

  • Method Validation Parameters:

    • Specificity: The ability to assess the analyte in the presence of impurities. This is demonstrated by spiking the ketal sample with known impurities (like the diketal) and showing baseline separation. GC-MS provides further confirmation by comparing the mass spectrum across the peak to ensure peak purity.[5]

    • Linearity: Analyze a series of solutions at different concentrations (e.g., 5 levels) to demonstrate a linear relationship between concentration and peak area. A correlation coefficient (R²) of ≥0.99 is typically required.[8][9]

    • Precision: Assessed by repeatedly injecting the same sample (e.g., six times) and calculating the Relative Standard Deviation (RSD) of the purity result. RSD should typically be <2%.[5]

    • Accuracy: Determined by spiking the sample with a known amount of pure ketal standard and calculating the percent recovery. Recoveries are typically expected to be within 98-102%.[5]

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. These are crucial for controlling trace-level contaminants.[5][10]

Comparative Analysis: Choosing the Right Tool for the Job

While GC-MS is a powerful tool, it is not universally optimal for all scenarios. A comprehensive purity assessment often involves orthogonal techniques—methods that rely on different physicochemical principles—to ensure that no impurities are missed.[11]

Logical Decision Framework for Technique Selection

Decision_Tree start Ketal Sample for Purity Analysis q1 Is the ketal volatile & thermally stable? start->q1 gcms Primary Technique: GC-MS q1->gcms Yes hplc Primary Technique: HPLC-UV/MS q1->hplc No q2 Need absolute quantification or unambiguous structure ID? gcms->q2 hplc->q2 nmr Orthogonal Technique: qNMR q2->nmr Yes report Final Purity Report q2->report No nmr->report

Caption: Decision tree for selecting the appropriate analytical technique.

Performance Comparison Table
FeatureGC-MSHPLC-UV/MSNMR Spectroscopy
Principle Separation by volatility/polarity in a gas phase; detection by mass.[3][12]Separation by polarity in a liquid phase; detection by UV absorbance or mass.[12][13]No separation; provides structural and quantitative data based on nuclear magnetic properties.[4][14]
Sample Suitability Volatile and thermally stable compounds.[1][15]Non-volatile, polar, and thermally labile compounds.[1][13]Soluble compounds; provides a bulk analysis of the entire sample.
Sensitivity High (ng to pg level), especially in SIM mode.[13]Moderate to high, detector-dependent.[16]Low (µg to mg level).[14][17]
Impurity ID Excellent; fragmentation patterns allow for structural elucidation and library matching.[3]Good with MS detection; limited with UV detection (requires chromophore).Excellent for structural elucidation of major impurities; difficult for trace components.
Quantification Excellent with an internal standard; can be done by % area normalization for purity.Excellent with a reference standard and calibration curve.Excellent for absolute quantification (qNMR) without a specific reference standard for each impurity.[11]
Key Advantage Superior separation for volatile isomers and definitive identification of unknown impurities.Versatility for a wide range of compounds, including large or unstable molecules.[15]"Gold standard" for structural confirmation and absolute purity determination without standards.[11][18]
Limitation Requires analyte to be thermally stable; potential for on-column degradation.[19]Can have lower resolution for simple volatile compounds; UV requires a chromophore.Insensitive to trace impurities; complex mixtures can lead to overlapping signals.[14]

Conclusion: An Integrated Approach to Purity Validation

For the validation of ketal purity, GC-MS is an indispensable tool, offering an unparalleled combination of separation efficiency and specificity for volatile compounds. It provides the detailed impurity profiles required by researchers and regulatory bodies. However, true scientific integrity and trustworthiness are achieved not by relying on a single method, but by building a self-validating system.

The most robust approach involves using GC-MS as the primary workhorse for routine purity testing and impurity profiling, while employing an orthogonal technique like quantitative NMR (qNMR) to provide an absolute purity value and confirm the molecular structure. For non-volatile or thermally sensitive ketals, HPLC-MS becomes the method of choice. By understanding the strengths and weaknesses of each technique, a senior application scientist can design a comprehensive analytical strategy that guarantees the quality, safety, and consistency of the final product.

References

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A Researcher's Guide to the Infrared Signatures of Spiro Ketals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in chemical synthesis and drug development, understanding the subtle nuances of molecular structure is paramount. Infrared (IR) spectroscopy provides a powerful, non-destructive window into the functional group landscape of a molecule. This guide, designed for scientists and professionals, delves into the characteristic IR absorption bands of spiro ketals, offering a comparative analysis against analogous acyclic and cyclic ethers and ketones. By understanding these spectral fingerprints, researchers can more confidently identify and characterize these important structural motifs.

Spiro ketals are a fascinating class of bicyclic compounds where two rings are joined by a single common atom, the spirocenter, which is also the central carbon of a ketal functional group. This unique arrangement imparts significant conformational rigidity and stereochemical complexity, making them prevalent scaffolds in a vast array of natural products with notable biological activity. The inherent strain and stereoelectronic effects within the spirocyclic system give rise to distinct vibrational modes that can be readily identified using IR spectroscopy.

Unraveling the Vibrational Landscape: A Comparative Look at IR Absorption Frequencies

The key to identifying a spiro ketal lies in recognizing the characteristic absorptions of its C-O-C linkages and comparing them to more common functional groups. The table below summarizes the typical IR absorption regions for spiro ketals and their acyclic and cyclic counterparts. The exact frequency can be influenced by factors such as ring size, substitution, and the anomeric effect.[1]

Functional GroupKey Vibrational ModeTypical Absorption Range (cm⁻¹)IntensityNotes
Spiro Ketal Asymmetric & Symmetric C-O-C Stretching 1200 - 1000 Strong, often multiple bands The number and exact position of bands are sensitive to the ring sizes and stereochemistry of the spiro ketal. The constrained bicyclic system often leads to a more complex and defined set of C-O-C stretching absorptions compared to simple ethers.
Acyclic KetalAsymmetric & Symmetric C-O-C Stretching1150 - 1050StrongTypically shows a strong, broad absorption in this region.
Cyclic Ether (e.g., Tetrahydrofuran)Asymmetric C-O-C Stretching~1070StrongRing strain can influence the frequency.
Acyclic EtherAsymmetric C-O-C Stretching1150 - 1085Strong
Ketone (Acyclic)C=O Stretching1725 - 1705StrongA sharp, intense peak that is characteristic of the carbonyl group.
Ketone (Cyclic, 6-membered)C=O Stretching~1715Strong
Ketone (Cyclic, 5-membered)C=O Stretching~1750StrongIncreased ring strain leads to a higher frequency C=O stretch.

The IR spectrum of 1,6-dioxaspiro[4.4]nonane-2,7-dione , a spiro ketal derivative, showcases a strong carbonyl absorption, as expected from the lactone moieties.[2] In contrast, a simple spiro ketal like 1,7-dioxaspiro[5.5]undecane would be expected to exhibit prominent C-O-C stretching bands in the 1200-1000 cm⁻¹ region, without the strong C=O peak.[3][4] The presence of multiple strong bands in this "fingerprint" region for spiro ketals, arising from various coupled C-O-C and C-C stretching and bending vibrations, is a key diagnostic feature.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Spiro Ketal

Obtaining a clean and informative IR spectrum is crucial for accurate structural elucidation. The following protocol outlines the standard procedure for analyzing a solid organic compound, such as a spiro ketal, using the Attenuated Total Reflectance (ATR) technique, a common and convenient method.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

Materials:

  • Spiro ketal sample (solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a volatile solvent like isopropanol or acetone and allow it to dry completely.

    • With the empty ATR accessory in place, acquire a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Preparation and Application:

    • Place a small amount of the solid spiro ketal sample onto the ATR crystal using a clean spatula. The amount should be sufficient to cover the crystal surface.

    • Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal. The quality of the spectrum is highly dependent on this contact.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify the key absorption bands and compare them to the expected frequencies for spiro ketals and other potential functional groups. Pay close attention to the 1200-1000 cm⁻¹ region for the characteristic C-O-C stretching vibrations.

  • Cleaning:

    • After analysis, raise the press and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe to prevent cross-contamination.

Visualizing the Process and Key Relationships

To better understand the experimental workflow and the factors influencing the IR spectra of spiro ketals, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis & Cleanup Clean_ATR Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_ATR->Acquire_Background Apply_Sample Apply Solid Sample Acquire_Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Sample Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process_Spectrum Process Spectrum Acquire_Sample->Process_Spectrum Identify_Bands Identify Key Bands Process_Spectrum->Identify_Bands Clean_Up Clean ATR Crystal Identify_Bands->Clean_Up

Caption: Experimental workflow for obtaining the IR spectrum of a solid spiro ketal using an ATR-FTIR spectrometer.

spectral_influences cluster_factors Influencing Factors Spiroketal Spiro Ketal Structure Ring_Strain Ring Strain Spiroketal->Ring_Strain Substitution Substitution Pattern Spiroketal->Substitution Anomeric_Effect Anomeric Effect Spiroketal->Anomeric_Effect Conformation Conformation Spiroketal->Conformation IR_Spectrum IR Spectrum (C-O-C region) Ring_Strain->IR_Spectrum Shifts in ν(C-O-C) Substitution->IR_Spectrum Appearance of new bands Anomeric_Effect->IR_Spectrum Changes in band intensity/position Conformation->IR_Spectrum Splitting of absorption bands

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Navigating the Solubility Maze: A Comparative Guide to Spirocyclic and Bicyclic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of modern drug discovery, achieving optimal aqueous solubility is a critical determinant of a compound's success. Poor solubility can plague a promising therapeutic candidate with a cascade of issues, from diminished bioavailability to unreliable in vitro assay results.[1] For medicinal chemists, the strategic selection of molecular scaffolds is a key tool in modulating a compound's physicochemical properties. Among the scaffolds gaining prominence for their ability to confer favorable drug-like characteristics are spirocyclic and bicyclic amines. This guide provides an in-depth technical comparison of the aqueous solubility of these two important classes of compounds, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions in their drug design endeavors.

The Structural Distinction: Spiro vs. Bicyclo

At the heart of their differing properties lies their unique three-dimensional architecture. A spirocyclic compound is characterized by two rings connected by a single, shared atom, known as the spiro atom.[2] In contrast, bicyclic compounds feature two rings that share two or more common atoms, which can be arranged in a fused, bridged, or isolated fashion.[3] This fundamental difference in connectivity imparts distinct conformational constraints and three-dimensional shapes to the molecules, which in turn significantly influences their interaction with solvent molecules and their packing in the solid state.

Benchmarking Aqueous Solubility: A Data-Driven Comparison

While a definitive, universal rule for the solubility of these two classes remains elusive and is highly dependent on the specific substituents of each molecule, general trends and experimental data provide valuable guidance. The concept of "escaping flatland" in medicinal chemistry underscores a shift away from flat, aromatic structures towards more three-dimensional, sp3-rich scaffolds, which are often associated with improved physicochemical properties, including solubility.[4][5]

Compound ClassRepresentative StructureExperimental Aqueous SolubilityKey Observations & References
Spirocyclic Amines 1-Azaspiro[3.3]heptane13 µMSpirocyclic scaffolds are often employed to enhance solubility.[6]
2-Azaspiro[3.3]heptane12 µMThe introduction of heteroatoms into the spirocyclic core can further modulate solubility.[1]
Oxa-spirocyclic Amine AnalogueUp to 40-fold higher than non-oxa analogueThe incorporation of an oxygen atom into a spirocyclic system has been shown to dramatically increase aqueous solubility.[7]
Bicyclic Amines Quinuclidine (1-Azabicyclo[2.2.2]octane)"Very soluble"The rigid, cage-like structure can influence crystal packing and interaction with water.[8]
TropanePoorly solubleThe solubility of bicyclic amines can vary significantly based on their specific structure and substituents.[9][10]

Note: The solubility data presented is for illustrative purposes and was collected from various sources. Direct comparison should be made with caution due to potential differences in experimental conditions.

The "Why": Mechanistic Insights into Solubility Differences

The observed solubility of a compound is a complex interplay of several physicochemical factors. For spirocyclic and bicyclic amines, the following principles are key to understanding their solubility profiles:

1. Three-Dimensional Shape and Crystal Lattice Energy:

The three-dimensional geometry of a molecule plays a crucial role in how it packs into a crystal lattice.[11] A more complex, non-planar structure, often characteristic of spirocycles, can disrupt efficient crystal packing, leading to a lower lattice energy.[11] Lower lattice energy means that less energy is required to break apart the crystal and dissolve the compound, often resulting in higher aqueous solubility.[11] The rigid, cage-like structure of some bicyclic amines can also lead to less efficient packing compared to more linear or planar molecules.

2. Lipophilicity (LogP):

Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a measure of a compound's "greasiness."[12] Generally, a lower LogP value correlates with higher aqueous solubility. The introduction of spirocyclic or bicyclic moieties can influence LogP. For instance, replacing a flat aromatic ring with a more three-dimensional saturated cyclic system can often reduce lipophilicity and improve solubility.

3. pKa and Ionization:

Amines are basic compounds and can be protonated to form water-soluble salts.[13] The pKa of an amine determines the extent of its ionization at a given pH. The structural constraints of spirocyclic and bicyclic systems can influence the pKa of the amine nitrogen. For example, the rigid framework of a bicyclic amine can affect the hybridization and accessibility of the nitrogen's lone pair of electrons, thereby altering its basicity and, consequently, its pH-dependent solubility.[8]

Experimental Protocols for Solubility Determination

To provide a practical framework for researchers, we outline standard methodologies for assessing aqueous solubility. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains in an aqueous buffer.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Analysis A Prepare 10 mM DMSO stock solution of test compound B Add DMSO stock to aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate A->B 1:100 dilution C Incubate at room temperature with shaking for 1-2 hours B->C D Measure turbidity or use nephelometry to detect precipitation C->D E Determine the highest concentration at which no precipitate is observed D->E

Caption: Workflow for a typical kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of the most stable crystalline form of a compound and is considered the gold standard.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing & Analysis A Add excess solid compound to aqueous buffer B Incubate with shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours A->B C Filter or centrifuge to remove undissolved solid B->C D Quantify the concentration of the dissolved compound in the supernatant using HPLC-UV or LC-MS/MS C->D

Caption: Workflow for a thermodynamic solubility assay.

Conclusion and Future Perspectives

The choice between incorporating a spirocyclic or a bicyclic amine into a drug candidate is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacological properties. While general trends suggest that the three-dimensional nature of both scaffolds can lead to improved aqueous solubility compared to their flatter, aromatic counterparts, the specific impact is highly context-dependent.

Spirocyclic systems, with their inherent ability to disrupt crystal packing, offer a compelling strategy for enhancing solubility. The dramatic improvements seen with the introduction of heteroatoms, such as in oxa-spirocycles, highlight the tunability of this scaffold. Bicyclic amines, while more varied in their intrinsic solubility, can also provide favorable solubility profiles, particularly when their rigid structures lead to less efficient crystal lattice formation.

Ultimately, experimental determination of solubility remains paramount. The protocols outlined in this guide provide a robust framework for researchers to generate reliable data to inform their structure-activity and structure-property relationship studies. As our understanding of the complex interplay between molecular architecture and physicochemical properties continues to grow, so too will our ability to rationally design and select spirocyclic and bicyclic amines to overcome the persistent challenge of poor aqueous solubility in drug discovery.

References

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Quinuclidine 97 100-76-5. Sigma-Aldrich. Accessed February 23, 2026.
  • QUINUCLIDINE CAS#: 100-76-5. ChemicalBook. Accessed February 23, 2026.
  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • 23.1: Properties of amines. Lumen Learning. Accessed February 23, 2026.
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Safety Operating Guide

Operational Guide: Safe Disposal of 2,2-Dimethoxy-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Classification

2,2-Dimethoxy-6-azaspiro[3.4]octane is a secondary amine featuring a spirocyclic core and a ketal protecting group. Proper disposal requires strict segregation from acidic waste streams to prevent uncontrolled exothermic neutralization and hydrolysis.

Disposal Classification:

  • Primary Stream: Organic Base (Non-Halogenated).

  • Secondary Hazard: Flammable (if in organic solvent or if hydrolysis releases methanol).

  • Physical State: Solid (pure) or Liquid (solution).

Technical Rationale: The "Why" Behind the Protocol

As researchers, we must understand the chemical causality to ensure safety. This compound presents a dual-hazard mechanism during disposal:

  • Amine Functionality (The Exotherm): As a secondary amine, this compound is basic. Mixing it with Acidic Waste (e.g., waste H₂SO₄ or HCl) will trigger an immediate exothermic acid-base neutralization. In a closed waste container, this rapid heat evolution can pressurize the vessel, leading to rupture or explosion [1].

  • Ketal Functionality (The Hydrolysis Risk): The "2,2-dimethoxy" group is a protected ketone. Exposure to aqueous acids—even dilute waste streams—catalyzes the hydrolysis of the ketal, releasing methanol and the corresponding ketone.

    • Risk:[1][2][3] The generation of methanol lowers the flashpoint of the waste mixture, potentially converting "Corrosive" waste into "Flammable/Corrosive" waste unexpectedly.

Core Directive: NEVER dispose of this compound in the "General Organic Acid" or "Aqueous Acid" waste streams.

Pre-Disposal Characterization & Segregation[4]

Before moving the material to waste, verify its state using the following parameters.

Table 1: Waste Stream Characterization
ParameterObservationAction / Waste Code Assignment
pH Check pH > 10 (Alkaline)Segregate as Alkaline Organic . Potential EPA Code D002 (Corrosive) if pH ≥ 12.5 [2].
Solvent Content Dissolved in EtOH, MeOH, DCM?If flammable solvents are present, assign D001 (Ignitable). If halogenated (DCM), segregate to Halogenated Waste .
Purity Solid / PowderDispose of as Hazardous Solid Waste . Do not dissolve solely for disposal unless required by local EHS.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. Each step confirms the safety of the next.

Phase 1: Container Selection & Preparation
  • Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers (aluminum) which may react with strong amines.

  • Venting: If the waste was recently generated from a reaction, ensure it has cooled to room temperature (25°C) before capping to prevent thermal contraction/expansion issues.

Phase 2: Transfer & Labeling
  • Segregation: Ensure the receiving container is clearly marked "ORGANIC BASE" or "ALKALINE WASTE."

  • Transfer: Pour liquid waste slowly using a funnel. For solids, transfer to a wide-mouth jar.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Write "2,2-Dimethoxy-6-azaspiro[3.4]octane" clearly. Do not use abbreviations like "Spiro-amine."

    • Hazard Checkboxes: Check "Toxic," "Irritant," and "Corrosive" (if applicable).

Phase 3: Final Hand-off
  • Store the container in a Secondary Containment Tray designated for bases.

  • Keep separated from the Acid storage area by at least 20 feet or by a physical partition [3].[4]

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for disposing of this specific compound, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste Generation: 2,2-Dimethoxy-6-azaspiro[3.4]octane StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bin_Solid Solid Hazardous Waste (Trace Contaminated) Solid->Bin_Solid Pack in Wide Mouth Jar SolventCheck Identify Solvent Liquid->SolventCheck Halogenated Contains Halogens? (e.g., DCM, Chloroform) SolventCheck->Halogenated Bin_Halo Halogenated Organic Waste Halogenated->Bin_Halo Yes Bin_NonHalo Non-Halogenated Organic (Alkaline/Basic) Halogenated->Bin_NonHalo No (e.g., MeOH, EtOAc) Warning CRITICAL STOP: Do NOT mix with Acids Bin_NonHalo->Warning Segregation Rule

Figure 1: Decision tree for the segregation of spirocyclic amine waste. Note the critical checkpoint preventing mixture with acidic streams.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Amines can cause respiratory irritation. Clear the immediate area.[1][5]

  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[6] If the spill is large (>500 mL) or outside a ventilated area, respiratory protection may be required.

  • Neutralization (Spill Only):

    • Do NOT use strong acids to clean up.

    • Use a commercial Amphoteric Spill Kit or absorb with vermiculite/dry sand.

    • Alternative: You may treat the spill with weak citric acid powder to neutralize, but be prepared for mild heat generation [4].

  • Disposal of Debris: Collect all absorbent materials into a heavy-duty plastic bag, label as "Hazardous Waste - Contaminated Debris (Amine)," and arrange for pickup.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hygiene Plan - 1910.1450. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide to Chemical Spill Response in Laboratories. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.